Product packaging for 4-Methyl-1,2-oxazole-5-carbaldehyde(Cat. No.:CAS No. 1083317-73-0)

4-Methyl-1,2-oxazole-5-carbaldehyde

Cat. No.: B3417523
CAS No.: 1083317-73-0
M. Wt: 111.10 g/mol
InChI Key: ANCMBVAYYFQSEU-UHFFFAOYSA-N
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Description

4-Methyl-1,2-oxazole-5-carbaldehyde (CAS#: 16401-14-2) is a high-purity chemical reagent with the molecular formula C 5 H 5 NO 2 and a molecular weight of 111.10 g/mol . This compound, characterized by its distinct five-membered 1,2-oxazole (isoxazole) ring, serves as a versatile and valuable synthetic intermediate for researchers in medicinal chemistry and drug discovery. The core 1,2-oxazole scaffold is recognized as a privileged structure in drug design due to its wide spectrum of biological activities . As a key building block, this compound provides a reactive aldehyde functional group that enables facile derivatization and structure-activity relationship (SAR) studies. Researchers utilize this compound to create novel chemical entities, particularly for developing potential therapeutic agents with antimicrobial, anticancer, and anti-inflammatory properties . Its physicochemical properties include a predicted density of 1.3±0.1 g/cm 3 and a boiling point of 211.9±13.0 °C at 760 mmHg . WARNING: This product is intended for research purposes and is classified as For Research Use Only (RUO) . It is not intended for diagnostic, therapeutic, or personal use of any kind.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H5NO2 B3417523 4-Methyl-1,2-oxazole-5-carbaldehyde CAS No. 1083317-73-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-methyl-1,2-oxazole-5-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5NO2/c1-4-2-6-8-5(4)3-7/h2-3H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANCMBVAYYFQSEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(ON=C1)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

111.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1083317-73-0
Record name 4-methyl-1,2-oxazole-5-carbaldehyde
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Advanced Synthetic Methodologies for 4 Methyl 1,2 Oxazole 5 Carbaldehyde

Modern Approaches to Oxazole (B20620) Ring Construction

The formation of the oxazole ring can be achieved through several established synthetic routes, each with its own set of advantages and limitations. These methods typically involve the cyclization of acyclic precursors and have been refined over the years to improve yields, expand substrate scope, and introduce catalytic systems.

Robinson-Gabriel Synthesis and its Modern Adaptations

The Robinson-Gabriel synthesis is a classical and versatile method for the formation of oxazoles. wikipedia.orgsynarchive.com This reaction involves the intramolecular cyclization and subsequent dehydration of a 2-acylamino-ketone to yield the corresponding oxazole. wikipedia.orgsynarchive.compharmaguideline.com The reaction is typically catalyzed by a cyclodehydrating agent. wikipedia.org

While traditionally employing strong acids like sulfuric acid, which can lead to low yields, modern adaptations have introduced milder and more efficient reagents. pharmaguideline.comijpsonline.com For instance, the use of polyphosphoric acid has been shown to increase yields to a more favorable 50-60%. ijpsonline.com A significant advancement involves the use of triphenylphosphine (B44618) and iodine for the cyclodehydration step, which provides a versatile extension of the original method. Furthermore, a solid-phase variation of the Robinson-Gabriel synthesis has been developed, allowing for the parallel synthesis of oxazole-containing molecules.

Starting Material Key Reagents Product Reference
2-Acylamino-ketoneCyclodehydrating agent (e.g., H2SO4, PPA, PPh3/I2)Oxazole wikipedia.orgijpsonline.com

Van Leusen Oxazole Synthesis and its Applicability

The Van Leusen oxazole synthesis, first reported in 1972, is a highly efficient method for preparing oxazoles from aldehydes using tosylmethyl isocyanide (TosMIC) as a key reagent. mdpi.comnih.govorganic-chemistry.org This reaction proceeds under mild, one-pot conditions and is considered a [3+2] cycloaddition. mdpi.comnih.gov

The core of the Van Leusen synthesis involves the reaction of an aldehyde with TosMIC in the presence of a base. organic-chemistry.org The TosMIC reagent is a unique synthon, possessing an acidic methylene (B1212753) group, a good leaving group (tosyl group), and an isocyanide functional group. organic-chemistry.org The reaction mechanism begins with the deprotonation of TosMIC, followed by its addition to the aldehyde. A subsequent intramolecular cyclization forms an oxazoline (B21484) intermediate, which then eliminates the tosyl group to yield the final 5-substituted oxazole. nih.govorganic-chemistry.org This method is particularly useful for synthesizing 5-substituted oxazoles. mdpi.comnih.gov

Reactants Key Reagent Intermediate Product Reference
AldehydeTosylmethyl isocyanide (TosMIC), BaseOxazoline5-substituted Oxazole nih.govorganic-chemistry.org

Modern advancements in the Van Leusen synthesis have focused on catalytic enhancements to improve efficiency and broaden the substrate scope. The use of ionic liquids as the solvent has been shown to be effective, with the added benefit of being reusable for multiple reaction cycles without a significant loss in yield. mdpi.com Microwave-assisted Van Leusen synthesis has also been developed, offering high yields and efficiency for the preparation of 5-aryl-1,3-oxazoles. mdpi.comnih.gov Furthermore, polymer-supported versions of TosMIC and the use of ion-exchange resins as catalysts have been explored to facilitate easier product purification and work-up. mdpi.com

Catalyst/Condition Advantage Reference
Ionic LiquidReusable solvent, high yield mdpi.com
Microwave IrradiationHigh yield, increased efficiency mdpi.comnih.gov
Polymer-supported TosMICSimplified purification mdpi.com
Ion-exchange ResinSimplified purification mdpi.com

Fischer-Oxazole Synthesis and Derivatives

Discovered by Emil Fischer in 1896, the Fischer oxazole synthesis is a method for preparing 2,5-disubstituted oxazoles. ijpsonline.comwikipedia.org The reaction involves the condensation of a cyanohydrin with an aldehyde in the presence of anhydrous hydrochloric acid. wikipedia.orgresearchgate.net

The mechanism is a dehydration reaction that proceeds under mild conditions. ijpsonline.comwikipedia.org Typically, both the cyanohydrin and the aldehyde reactants are aromatic. wikipedia.org The reaction is usually carried out in dry ether, and the product precipitates as a hydrochloride salt, which can then be converted to the free base. wikipedia.org While effective for 2,5-disubstituted oxazoles, this method can sometimes lead to by-products such as oxazolidinones. wikipedia.org

Reactants Catalyst Product Reference
Cyanohydrin, AldehydeAnhydrous Hydrochloric Acid2,5-disubstituted Oxazole wikipedia.orgresearchgate.net

Bredereck Reaction and Optimized Variants

The Bredereck reaction offers a route to synthesize oxazole derivatives by reacting α-haloketones with amides. ijpsonline.com This method is particularly useful for the synthesis of 2,4-disubstituted oxazoles and is considered an efficient and clean process. ijpsonline.com

An improvement on the original Bredereck method involves the use of α-hydroxyketones as the starting material. ijpsonline.com Further optimization has been achieved by using silver triflate (AgOTF) as a catalyst to promote the cyclization reaction between haloketones and substituted arylamides. ijpsonline.com

Starting Materials Catalyst (Optimized) Product Type Reference
α-haloketone, AmideNone (original)2,4-disubstituted oxazole ijpsonline.com
α-hydroxyketone, Amide-Oxazole derivative ijpsonline.com
Haloketone, Substituted arylamideSilver triflate (AgOTF)2,4-disubstituted and 2,4,5-trisubstituted oxazoles ijpsonline.com

Regioselective Functionalization for 4-Methyl-1,2-oxazole-5-carbaldehyde Generation

The precise placement of functional groups on the oxazole ring is critical for the synthesis of the target molecule. Regioselective functionalization ensures that the methyl and carbaldehyde groups are introduced at the desired C4 and C5 positions, respectively.

Targeted Formylation Strategies (e.g., Vilsmeier-Haack)

The Vilsmeier-Haack reaction is a powerful and widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds. organic-chemistry.orgijpcbs.comnih.gov This reaction utilizes a Vilsmeier reagent, typically formed from a substituted amide like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃), to introduce a formyl group onto a reactive substrate. organic-chemistry.orgwikipedia.org The reaction proceeds through an electrophilic substitution mechanism, where the Vilsmeier reagent attacks the electron-rich oxazole ring. organic-chemistry.org Subsequent hydrolysis of the resulting iminium ion intermediate yields the desired aldehyde. wikipedia.org

The application of the Vilsmeier-Haack reaction has proven to be an efficient method for the synthesis of various carbaldehyde derivatives of heterocyclic compounds, including pyrazoles and pyridopyrimidines. ijpcbs.comresearchgate.net For instance, pyrazolopyridine can be formylated to produce pyrazolo[3,4-b]pyridine-5-carbaldehyde using DMF and POCl₃. ijpcbs.com This highlights the utility of the Vilsmeier-Haack reaction in introducing aldehyde functionalities to heterocyclic systems, a strategy applicable to the synthesis of this compound.

Key Aspects of the Vilsmeier-Haack Reaction
FeatureDescriptionReference
ReagentsN,N-Dimethylformamide (DMF) and Phosphorus Oxychloride (POCl₃) organic-chemistry.orgwikipedia.org
MechanismElectrophilic aromatic substitution followed by hydrolysis organic-chemistry.org
ApplicationFormylation of electron-rich aromatic and heteroaromatic rings organic-chemistry.orgijpcbs.comnih.gov

Strategic Introduction of the Methyl Group

The synthesis of the 4-methyl-1,2-oxazole core is a prerequisite for the subsequent formylation step. One common strategy involves the cyclization of a precursor containing the required methyl group. For instance, the reaction of β-enamino ketoesters with hydroxylamine (B1172632) hydrochloride can lead to the formation of the 1,2-oxazole ring. nih.gov The starting β-enamino ketoester can be synthesized from a 1,3-dicarbonyl compound, which already possesses the methyl group at the appropriate position.

Another approach involves the modification of a pre-existing oxazole ring. However, direct methylation of the oxazole ring can be challenging due to issues with regioselectivity. Therefore, building the ring with the methyl group already in place is often the more strategic and efficient method for synthesizing this compound.

Catalytic and Green Chemistry Approaches in Synthesis

Modern synthetic chemistry places a strong emphasis on the development of catalytic and environmentally friendly methods. These approaches aim to reduce waste, improve energy efficiency, and utilize less hazardous materials.

Transition Metal-Catalyzed Coupling Reactions (e.g., Suzuki-Miyaura, Pd-catalyzed arylation)

Transition metal-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon bonds. The Suzuki-Miyaura coupling, which typically employs a palladium catalyst, involves the reaction of an organoboron compound with a halide or triflate. libretexts.org This reaction is known for its mild conditions, functional group tolerance, and the low toxicity of its reagents. fishersci.co.uk The catalytic cycle generally involves oxidative addition, transmetalation, and reductive elimination. libretexts.org Nickel-catalyzed Suzuki-Miyaura couplings have also been developed, offering a cost-effective alternative to palladium. nih.gov

Palladium-catalyzed direct C-H arylation is another important method for the functionalization of heterocyclic compounds. This approach avoids the need for pre-functionalized starting materials, making it a more atom-economical process. nih.gov The direct arylation of oxazoles can be achieved with high regioselectivity at either the C2 or C5 position, depending on the reaction conditions. nih.gov For example, C5 arylation is favored in polar solvents. nih.gov This methodology has been successfully applied to the C5-arylation of azole-4-carboxylates. nih.gov

Transition Metal-Catalyzed Coupling Reactions for Oxazole Synthesis
ReactionCatalystKey FeaturesReference
Suzuki-Miyaura CouplingPalladium or NickelMild conditions, low toxicity, broad utility libretexts.orgfishersci.co.uknih.gov
Pd-catalyzed Direct C-H ArylationPalladiumHigh regioselectivity, atom-economical nih.govnih.gov

Environmentally Benign Solvents and Reaction Media (e.g., Ionic Liquids, Water)

The use of green solvents is a cornerstone of sustainable chemistry. researchgate.net Water is an ideal green solvent due to its non-toxic, non-flammable, and abundant nature. fishersci.co.uk The Suzuki-Miyaura reaction, for instance, can often be performed in water, which is particularly beneficial for water-soluble substrates. fishersci.co.uk

Ionic liquids (ILs) are another class of environmentally benign solvents that have gained attention in organic synthesis. researchgate.netnih.gov These are salts that are liquid at or near room temperature and possess unique properties such as low volatility and high thermal stability. nih.gov In the context of oxazole synthesis, ionic liquids have been used as the solvent in the van Leusen reaction to produce 4,5-disubstituted oxazoles in high yields. mdpi.com The use of ionic liquids can also facilitate catalyst recycling. researchgate.net

Microwave-Assisted and Biocatalytic Syntheses

Microwave-assisted synthesis has emerged as a valuable technique for accelerating chemical reactions. nih.govnih.gov Microwave irradiation can lead to significantly shorter reaction times, higher yields, and increased product purity compared to conventional heating methods. nih.gov This technology has been successfully applied to the synthesis of various heterocyclic compounds, including 1,3,4-oxadiazoles. nih.govias.ac.in The synthesis of thiazole (B1198619) derivatives has also been achieved using microwave irradiation, often in conjunction with green solvents like water. bepls.com

Biocatalysis, the use of enzymes to catalyze chemical reactions, offers a highly selective and environmentally friendly approach to synthesis. While specific examples of biocatalytic synthesis of this compound are not extensively reported, the principles of biocatalysis are well-aligned with the goals of green chemistry. Enzymes operate under mild conditions and can exhibit high levels of regio- and stereoselectivity, making them attractive catalysts for complex organic transformations.

Mechanistic Elucidation of Synthetic Pathways

While specific, in-depth mechanistic studies exclusively for the synthesis of this compound are not extensively documented in publicly available literature, a robust understanding of its formation can be extrapolated from the well-established principles of isoxazole (B147169) synthesis. The most common and logical pathway to this compound involves the condensation of a suitable 1,3-dicarbonyl precursor with hydroxylamine.

A plausible synthetic route commences with a β-dicarbonyl compound, which upon reaction with hydroxylamine, undergoes a cyclization and subsequent dehydration to yield the 1,2-oxazole ring. The reaction is thought to proceed through a series of intermediates, the nature of which can be inferred from general studies on isoxazole formation.

A proposed mechanism involves the initial reaction of hydroxylamine with one of the carbonyl groups of the β-dicarbonyl precursor to form a hemiaminal, which is in equilibrium with an oxime intermediate. This is followed by an intramolecular cyclization where the hydroxyl group of the oxime attacks the remaining carbonyl group. The final step is a dehydration of the cyclic intermediate to afford the aromatic 1,2-oxazole ring.

Figure 1: Plausible reaction mechanism for the formation of this compound.

Investigation of Reaction Intermediates

The direct observation and characterization of reaction intermediates in the synthesis of this compound are challenging due to their transient nature. However, insights into their structure and role can be gained through a combination of spectroscopic techniques and computational modeling, drawing parallels from studies on related isoxazole syntheses.

Key proposed intermediates in the reaction of a suitable β-dicarbonyl precursor with hydroxylamine include:

Oxime Intermediate: Formed by the initial condensation of hydroxylamine with one of the carbonyl groups. This intermediate is crucial as it sets the stage for the subsequent intramolecular cyclization.

Cyclic Hemiaminal Intermediate: The product of the intramolecular attack of the oxime's hydroxyl group onto the second carbonyl functionality. This non-aromatic, five-membered ring is a key precursor to the final isoxazole.

The presence of these intermediates could potentially be confirmed through advanced spectroscopic methods such as in-situ NMR spectroscopy, where the reaction mixture is monitored over time to detect the transient species. Isotopic labeling studies, for instance using ¹⁵N-labeled hydroxylamine, could further aid in elucidating the reaction pathway by tracking the incorporation of the nitrogen atom into the heterocyclic ring. organic-chemistry.org

Table 1: Potential Spectroscopic Signatures of Proposed Intermediates

IntermediatePlausible Spectroscopic Evidence (Hypothetical)
Oxime IntermediateAppearance of a characteristic C=N-OH signal in ¹³C and ¹H NMR. Shift in the IR spectrum corresponding to the C=N bond.
Cyclic HemiaminalDetection of a new set of signals in ¹H and ¹³C NMR corresponding to the saturated heterocyclic ring. Disappearance of one of the carbonyl signals.

It is important to note that the data in Table 1 is hypothetical and based on general spectroscopic principles. Detailed experimental studies would be required for definitive characterization.

Kinetic Studies of Formation Reactions

The reaction kinetics are expected to be influenced by several factors, including:

Temperature: As with most chemical reactions, an increase in temperature would likely increase the reaction rate, although it may also lead to the formation of side products.

pH of the reaction medium: The initial condensation and the dehydration step are often acid or base-catalyzed. Therefore, the pH of the reaction mixture is a critical parameter that can significantly affect the reaction rate and yield.

Concentration of reactants: The rate of the reaction is expected to be dependent on the concentration of both the β-dicarbonyl precursor and hydroxylamine.

Solvent: The polarity and protic nature of the solvent can influence the stability of the intermediates and transition states, thereby affecting the reaction kinetics.

Table 2: Hypothetical Influence of Reaction Parameters on the Kinetics of this compound Synthesis

ParameterHypothesized Effect on Reaction RateRationale
Increased TemperatureIncreaseProvides sufficient activation energy for the reaction steps.
Optimized pHIncreaseCatalyzes the condensation and dehydration steps.
Increased Reactant ConcentrationIncreaseIncreases the frequency of molecular collisions.
Solvent PolarityVariableCan stabilize or destabilize intermediates and transition states.

Further empirical studies, including reaction rate profiling under varying conditions and computational modeling, are necessary to establish a quantitative kinetic model for the synthesis of this important heterocyclic compound. Such studies would not only provide a deeper understanding of the reaction mechanism but also enable the optimization of synthetic protocols for improved efficiency and yield.

Elucidation of Reactivity Profiles and Mechanistic Pathways of 4 Methyl 1,2 Oxazole 5 Carbaldehyde

Electrophilic Reactivity of the Oxazole (B20620) Ring

The isoxazole (B147169) ring is generally considered an electron-deficient aromatic system, which makes classical electrophilic aromatic substitution (SEAr) reactions challenging compared to electron-rich heterocycles or benzene. The l nanobioletters.comow nucleophilicity of the ring often requires harsh reaction conditions for substitutions to occur.

#### nanobioletters.com 3.1.1. Position Selectivity in Electrophilic Aromatic Substitution (C4, C5, C2)

In the unsubstituted isoxazole ring, electrophilic attack is debated, but studies suggest a preference for the C4 position. Howev reddit.comer, the reactivity and regioselectivity are heavily dictated by the substituents present on the ring. The positions available for substitution on the 4-Methyl-1,2-oxazole-5-carbaldehyde core are C3 (referred to as C2 in the outline) and the already substituted C4 and C5 positions. Direct electrophilic attack on the C4 and C5 carbons would require ipso-substitution, which is generally less favorable. Therefore, the most likely position for electrophilic attack on the intact ring is the C3 position. However, isoxazoles are known to undergo ring-opening under certain electrophilic conditions, such as during fluorination reactions, which complicates simple substitution predictions.

#### acs.org 3.1.2. Influence of the Methyl and Aldehyde Substituents on Ring Activation

The reactivity of the isoxazole ring in this compound is a direct consequence of the electronic effects of its substituents.

lumenlearning.comMethyl Group (C4): The methyl group is an electron-donating group (EDG) through an inductive effect and hyperconjugation. This effect increases the electron density of the ring, thereby activating it towards electrophilic attack compared to an unsubstituted isoxazole.

libretexts.orgAldehyde Group (C5): The carbaldehyde (formyl) group is a strong electron-withdrawing group (EWG) through both inductive and resonance effects. It deactivates the ring by pulling electron density away from it, making electrophilic substitution more difficult.

rsc.org3.2. Nucleophilic Reactivity and Additions to the Carbaldehyde Moiety

While the ring is generally unreactive towards nucleophiles, the aldehyde group and the C3 proton present key sites for nucleophilic attack and deprotonation.

Nucleophilic Reactivity and Additions to the Carbaldehyde Moiety

Carbonyl Reactivity (e.g., Aldol (B89426) Condensations, Knoevenagel Reactions)

The aldehyde functional group is a potent electrophile and readily undergoes nucleophilic addition reactions. This is the most prominent site of reactivity in this compound.

Knoevenagel Condensation: This reaction involves the condensation of an aldehyde or ketone with a compound possessing an active methylene (B1212753) group (e.g., malonic acid, diethyl malonate), catalyzed by a weak base like piperidine (B6355638) or pyridine (B92270). 4-Met wikipedia.orgthermofisher.comhyl-1,2-oxazole-5-carbaldehyde is an ideal aldehyde component for this reaction. The process begins with the deprotonation of the active methylene compound to form a nucleophilic enolate, which then attacks the electrophilic carbonyl carbon of the aldehyde. Subsequent dehydration yields a new α,β-unsaturated product.

wikipedia.orgpw.liveTable 1: Potential Knoevenagel Condensation Reactions

Active Methylene CompoundCatalystExpected Product
Diethyl malonatePiperidineDiethyl 2-((4-methyl-1,2-oxazol-5-yl)methylene)malonate
MalononitrilePyridine2-((4-methyl-1,2-oxazol-5-yl)methylene)malononitrile
Cyanoacetic acidAmmonium Acetate2-cyano-3-(4-methyl-1,2-oxazol-5-yl)acrylic acid

Aldol Condensations: In an aldol condensation, an enolate reacts with a carbonyl compound to form a β-hydroxy aldehyde or β-hydroxy ketone, which may then be dehydrated. This compound can act as the electrophilic partner, reacting with enolates derived from ketones or other aldehydes. It cannot self-condense as it lacks α-hydrogens.

Deprotonation Studies at C3 and Ring-Opening Equilibria

The acidity of protons on the isoxazole ring has been a subject of study. For the parent isoxazole, the order of acidity for the ring protons is C5 > C3 > C4. Depro nih.govacs.orgtonation at C5 is most favorable, while C4 is the least.

In 4 nih.govnsf.gov-Methyl-1,2-oxazole-5-carbaldehyde, the C5 position is substituted. The next most acidic proton is at the C3 position. Treatment with a strong base, such as an organolithium reagent, could potentially deprotonate the C3 position. A critical finding from studies on unsubstituted isoxazole is that deprotonation at the C3 position can lead to a spontaneous, barrierless cleavage of the weak O-N bond, causing the ring to open and form a more stable enolate species (a β-ketonitrile anion). This nih.govacs.orgnsf.govring-opening presents a significant pathway in the chemistry of isoxazoles under basic conditions, often being more favorable than simple substitution.

researchgate.net3.3. Cycloaddition Reactions (e.g., Diels-Alder) as a Diene Component

The Diels-Alder reaction is a [4+2] cycloaddition between a conjugated diene and a dienophile. For a youtube.com molecule to act as a diene, it must typically possess a 4π-electron system that can adopt an s-cis conformation.

Comp youtube.comutational studies have shown that the parent isoxazole ring is highly unreactive as a diene in Diels-Alder reactions. The a acs.orgromatic stabilization of the ring and the electronic properties of the 1-aza-diene system result in very high activation energies for cycloaddition. Therefore, this compound itself is not expected to function as the diene component in a classical Diels-Alder reaction.

For an isoxazole derivative to participate as a diene, the diene system must typically be constructed from substituents on the ring. For instance, a vinyl group attached to the isoxazole could provide the necessary four-carbon unit for the cycloaddition. In such a case, the isoxazole ring would act as a substituent that influences the reactivity of the appended diene. There is no such conjugated diene system inherent to the structure of this compound, making its participation in Diels-Alder reactions as a diene component synthetically unviable. Cycloadditions involving isoxazoles are more common where the ring acts as a dienophile or participates in [3+2] cycloadditions via in-situ generation of nitrile oxides from ring-opening.

acs.org

Cycloaddition Reactions (e.g., Diels-Alder) as a Diene Component

Formation of Pyridine Derivatives

The conversion of isoxazoles into pyridines represents a valuable synthetic strategy, often proceeding through an inverse electron-demand hetero-Diels-Alder reaction mechanism. rsc.org When this compound reacts with electron-rich olefins, such as enamines, it can undergo a [4+2] cycloaddition. This reaction effectively exchanges the isoxazole core for a pyridine ring, involving a net removal of the oxygen atom and the incorporation of new substituents in a regioselective manner. rsc.org

The proposed mechanism involves the initial cycloaddition of the isoxazole (acting as the 4π component) and the enamine (the 2π component) to form a bicyclic oxaza intermediate. rsc.org This unstable intermediate then undergoes a sequence of ring-opening and elimination steps, followed by an in-situ reduction, to yield the final substituted pyridine. rsc.org Lewis acids like titanium tetrachloride (TiCl₄) have been shown to catalyze this transformation, likely by lowering the energy of the transition state. rsc.org The reaction of this compound in this manner provides a pathway to pyridines bearing the methyl and formyl (or a derivative thereof) groups at specific positions.

Regio- and Stereoselectivity in [4+2] Cycloadditions

The [4+2] cycloaddition reactions involving this compound are characterized by high levels of regio- and stereoselectivity. In the context of the inverse electron-demand hetero-Diels-Alder reaction with enamines for pyridine synthesis, the regioselectivity is pronounced. rsc.org Computational and experimental studies show that the substituent at the C5 position of the isoxazole ring, in this case, the carbaldehyde group, consistently appears at the α-position adjacent to the nitrogen atom in the resulting pyridine ring. rsc.org The alternative regioisomer is generally not observed, indicating a strong directing effect from the isoxazole ring's electronics and the reaction mechanism. rsc.org

The stereoselectivity of these cycloadditions is also significant. In reactions with certain dienophiles, such as o-quinone methides, the cycloaddition proceeds through a synchronous mechanism, leading to a specific stereochemical outcome. nih.gov The reaction's stereointegrity suggests a kinetic preference for a single endo transition state. nih.gov The electronic nature of the substituents on the oxazole ring can influence whether the reaction proceeds via a synchronous [4+2] cycloaddition or an asynchronous conjugate addition pathway. nih.gov Lewis acid catalysis can also play a role in enhancing the rate and controlling the stereochemical course of Diels-Alder reactions involving oxazoles. nih.govscilit.com

Table 1: Regioselectivity in Diels-Alder Reactions of Isoxazoles

ReactantsReaction TypeKey ObservationReference
Substituted Isoxazole + EnamineInverse electron-demand hetero-Diels-AlderHighly regioselective; the substituent at the isoxazole C5 position is found at the α-position of the resulting pyridine. rsc.org
2-Amino-4-alkyl Oxazoles + o-Quinone Methides[4+2] Cycloaddition vs. 1,4-Conjugate AdditionThe reaction pathway depends on the electronic nature of the 4-alkyl substituent. nih.gov
4-Silylated Oxazoles + Methyl PropiolateDiels-Alder/retro-Diels-AlderCompletely regioselective, aligning the electron-rich C2 of the oxazole with the electron-deficient terminus of the alkyne. umich.edu

Oxidation and Reduction Chemistry of the Carbaldehyde Group

The carbaldehyde group at the C5 position of the isoxazole ring is a versatile handle for a variety of functional group transformations, primarily through oxidation and reduction reactions.

Reductive Transformations to Alcohols and Alkanes

The carbaldehyde group can be readily reduced to a primary alcohol, (4-methyl-1,2-oxazol-5-yl)methanol, or further reduced to a methyl group, yielding 4,5-dimethyl-1,2-oxazole.

For the reduction to the alcohol, common reducing agents such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄) are highly efficient. Sodium borohydride is generally preferred for its milder nature and compatibility with a wider range of functional groups. redalyc.org

Table 2: Summary of Reduction Methods for Aldehydes

TransformationReagents and ConditionsProductKey CharacteristicsReference
Reduction to AlcoholNaBH₄ or LiAlH₄(4-methyl-1,2-oxazol-5-yl)methanolHigh yield and selectivity for the carbonyl group. redalyc.org
Reduction to AlkaneZn(Hg), HCl (Clemmensen)4,5-dimethyl-1,2-oxazoleStrongly acidic conditions; not suitable for acid-sensitive substrates. vedantu.commasterorganicchemistry.com
Reduction to AlkaneH₂NNH₂, KOH, heat (Wolff-Kishner)4,5-dimethyl-1,2-oxazoleStrongly basic conditions; not suitable for base-sensitive substrates. wikipedia.orgmasterorganicchemistry.com
Reductive AminationAmine, NaBH₄N-substituted-(4-methyl-1,2-oxazol-5-yl)methanamineForms a new C-N bond. redalyc.org

Ring Transformations and Rearrangement Reactions

The isoxazole ring, being a strained heterocycle, can undergo ring-opening and subsequent rearrangement or recyclization reactions to form other more stable heterocyclic systems. These transformations often involve the cleavage of the weak N-O bond, followed by reaction with suitable nucleophiles or electrophiles.

Conversion to Other Heterocycles (e.g., Pyrrole (B145914), Pyrimidine (B1678525), Imidazole)

The transformation of the isoxazole core of this compound into other heterocycles like pyrroles, pyrimidines, and imidazoles is a plausible synthetic route, though specific examples for this exact molecule are not extensively documented. However, general methodologies for such transformations exist.

Pyrimidine Synthesis: Isoxazoles can serve as precursors for pyrimidines. For instance, isoxazolo[4,5-d]pyrimidine derivatives have been synthesized, indicating that the isoxazole ring can be annulated or transformed into a pyrimidine structure. nih.gov This often involves the reaction of a functionalized isoxazole with a source of the additional atoms needed for the pyrimidine ring, such as formamide (B127407) or other amidine equivalents, after a ring-opening step.

Pyrrole Synthesis: The conversion of isoxazoles to pyrroles can be envisioned through reductive ring-opening of the N-O bond, followed by condensation. For example, catalytic hydrogenation can cleave the N-O bond to yield an enaminoketone intermediate. This intermediate could then potentially be cyclized to form a pyrrole derivative, although this often requires specific substitution patterns. The Vilsmeier-Haack reaction is a known method to produce pyrrole-2-carboxaldehydes, suggesting that intermediates derived from the isoxazole could potentially be channeled into this pathway. nih.gov

Imidazole (B134444) Synthesis: The synthesis of imidazoles from isoxazole precursors is less direct but conceivable. A common route to imidazoles involves the condensation of a 1,2-dicarbonyl compound, an aldehyde, and ammonia (B1221849) or an amine (the Radziszewski synthesis). nih.gov Cleavage of the this compound ring under specific conditions could potentially generate fragments that could be reassembled into an imidazole ring. For example, reductive cleavage might lead to an aminoketone intermediate which, upon reaction with a suitable one-carbon source, could cyclize to an imidazole. researchgate.netdergipark.org.trorganic-chemistry.orgresearchgate.net

Cornforth Rearrangement Studies

While specific studies on the Cornforth rearrangement of this compound are not extensively documented in the reviewed literature, the general principles of this transformation for 4-carbonyl substituted oxazoles allow for a detailed elucidation of its expected reactivity profile and mechanistic pathway. The Cornforth rearrangement is a well-established thermal isomerization of oxazoles bearing a carbonyl group at the C4 position, leading to the formation of a new, isomeric oxazole. wikipedia.org

The reaction is named after Sir John Cornforth, who first reported this type of rearrangement in 1949. wikipedia.org Subsequent extensive mechanistic studies, notably by Dewar and Turchi, have provided a comprehensive understanding of this process. The rearrangement is known to proceed through a concerted, pericyclic mechanism.

The key mechanistic steps for the predicted Cornforth rearrangement of this compound are as follows:

Thermal Electrocyclic Ring Opening: Upon heating, the oxazole ring of this compound is anticipated to undergo a concerted electrocyclic ring-opening reaction. This step involves the cleavage of the C2-O1 and C4-C5 bonds of the oxazole ring, leading to the formation of a highly reactive, transient dicarbonyl nitrile ylide intermediate. wikipedia.orgchem-station.com

Conformational Isomerization of the Nitrile Ylide: The initially formed nitrile ylide can exist in different conformations. For the rearrangement to proceed, the ylide must adopt a conformation that allows for the subsequent ring-closing step.

Electrocyclic Ring Closure: The nitrile ylide intermediate then undergoes a 1,5-dipolar cyclization. In this step, the nitrogen of the nitrile group attacks the carbonyl carbon of the aldehyde group, leading to the formation of a new five-membered ring.

Aromatization: The resulting cycloadduct is a non-aromatic oxazoline (B21484) derivative. A rapid tautomerization or a formal wikipedia.orgresearchgate.net-proton shift would then occur to restore the aromaticity of the oxazole ring, yielding the final rearranged product, 5-Methyl-1,3-oxazole-4-carbaldehyde.

Factors that are known to influence the Cornforth rearrangement in related systems include the nature of the substituents on the oxazole ring and the reaction conditions, particularly temperature. The reaction is typically carried out at elevated temperatures, often in an inert solvent. Studies on other 4-acyl oxazoles have shown that the electronic properties of the substituents can affect the rate of the rearrangement. researchgate.net

Hypothetical Reaction Data for Cornforth Rearrangement

As specific experimental data for the Cornforth rearrangement of this compound is not available, the following table provides a hypothetical representation of the expected transformation and the type of data that would be collected in such a study, based on analogous rearrangements.

ReactantProductConditionsYield (%)
This compound5-Methyl-1,3-oxazole-4-carbaldehydeToluene, 150 °C, 12 h85
This compound5-Methyl-1,3-oxazole-4-carbaldehydeXylene, 140 °C, 24 h80
This compound5-Methyl-1,3-oxazole-4-carbaldehydeDiphenyl ether, 200 °C, 2 h90

Note: The data presented in this table is hypothetical and for illustrative purposes only, as specific experimental results for the Cornforth rearrangement of this compound were not found in the reviewed literature.

Strategic Applications in Complex Organic Synthesis and Materials Science

Building Block for Advanced Heterocyclic Compounds

The inherent reactivity of the aldehyde group, coupled with the stability and electronic properties of the 4-methyl-1,2-oxazole ring, positions this compound as a key starting material for more elaborate heterocyclic structures.

While direct literature on the use of 4-Methyl-1,2-oxazole-5-carbaldehyde for creating fused oxazole (B20620) systems is specific, its structure lends itself to such transformations. The aldehyde functionality is a key handle for annulation reactions. For instance, condensation reactions with suitable binucleophiles can lead to the formation of a new ring fused to the oxazole core. A hypothetical reaction could involve the condensation of the carbaldehyde with a 1,2-phenylenediamine derivative, which, after an intramolecular cyclization and subsequent oxidation, could yield an oxazolo[5,4-b]quinoxaline system. The methyl group at the 4-position can influence the regioselectivity of such cyclizations and modify the electronic properties of the resulting fused system.

General methodologies for the synthesis of fused heterobenzoxazole derivatives often start with substituted oxazoles that undergo photocyclization or other cyclization reactions. mdpi.com For example, 5-(phenylethenyl)oxazoles have been used to synthesize naphthoxazoles through photocyclization. mdpi.com This suggests that derivatives of this compound, such as the product of a Wittig reaction to introduce a styryl group at the 5-position, could be valuable precursors for fused systems.

The development of methods for synthesizing polysubstituted oxazoles is crucial for creating diverse chemical libraries for drug discovery and materials science. researchgate.net this compound is an excellent starting point for generating such derivatives. The aldehyde group can undergo a wide range of chemical transformations, including:

Oxidation: Conversion of the aldehyde to a carboxylic acid provides a new functional group for amide bond formation or further derivatization.

Reduction: Reduction to a hydroxymethyl group allows for the introduction of ether or ester linkages. nih.gov

Condensation Reactions: Reaction with amines, hydrazines, or other nucleophiles can form imines, hydrazones, and other C-N linked derivatives. For instance, condensation with hydrazines can lead to the formation of quinoline-1,3-oxazole hybrids, which have shown potential as anticancer agents. researchgate.net

Carbon-Carbon Bond Forming Reactions: The aldehyde can participate in aldol (B89426) condensations, Wittig reactions, and Grignard additions to introduce a variety of substituents at the 5-position.

Furthermore, the methyl group at the 4-position can also be a site for functionalization. Deprotonation of the methyl group using a strong base like BuLi or LDA can generate a nucleophilic species that can react with various electrophiles, leading to homologated products. rsc.org This strategy has been successfully employed for the elaboration of trisubstituted thiazoles and oxazoles. rsc.org

A summary of potential derivatizations is presented below:

Starting MaterialReagent/ConditionProduct Type
This compoundOxidizing agent (e.g., KMnO4)4-Methyl-1,2-oxazole-5-carboxylic acid
This compoundReducing agent (e.g., NaBH4)(4-Methyl-1,2-oxazol-5-yl)methanol
This compoundAmine (R-NH2)N-Substituted imine
This compoundHydrazine (B178648) (R-NHNH2)N-Substituted hydrazone
This compoundWittig reagent (Ph3P=CHR)5-(alkenyl)-4-methyl-1,2-oxazole
This compoundStrong base (e.g., LDA) followed by an electrophile (E+)4-(CH2E)-1,2-oxazole-5-carbaldehyde

Precursor for Natural Product Synthesis and Analogs

The 1,2-oxazole ring is a structural motif found in a number of natural products and biologically active compounds. nih.gov The ability to synthesize analogs of these natural products is a key strategy in drug discovery. researchgate.net

This compound serves as a valuable building block for incorporation into larger, more complex bioactive scaffolds. chemscene.com The oxazole moiety can act as a bioisostere for other functional groups, such as esters or amides, and can participate in hydrogen bonding and other non-covalent interactions with biological targets. nih.gov The aldehyde and methyl groups provide convenient points of attachment for connecting the oxazole core to other molecular fragments.

For example, amino-functionalized 1,2-oxazole derivatives are known to be biologically active, with some acting as agonists for neurotransmitter receptors. nih.gov The aldehyde group of this compound can be readily converted to an amino group via reductive amination, providing access to a class of compounds with potential neurological activity. The synthesis of pimprinine (B1677892) analogues, which are 5-(3-indolyl)-oxazoles with antifungal activity, has been achieved using oxazole synthesis methods, highlighting the potential for creating bioactive compounds based on the oxazole scaffold. nih.gov

Applications in Medicinal Chemistry Scaffold Construction (Synthetic Focus)

The construction of novel molecular scaffolds is a central theme in medicinal chemistry, with the aim of developing new therapeutic agents with improved efficacy and selectivity.

The 1,2-oxazole ring is an attractive scaffold for the design of enzyme inhibitors. Its rigid structure can help to pre-organize appended functional groups for optimal interaction with an enzyme's active site. While direct examples of enzyme inhibitors derived from this compound are specific, related heterocyclic systems have shown significant promise.

For instance, a series of 1,2,4-oxadiazole (B8745197) derivatives have been designed and synthesized as selective inhibitors of butyrylcholinesterase (BuChE), an enzyme implicated in the progression of Alzheimer's disease. nih.gov In another study, 1,2,4-oxadiazole/quinazoline-4-one hybrids were developed as multitargeted inhibitors of EGFR and BRAFV600E, two key enzymes in cancer signaling pathways. frontiersin.org These examples demonstrate the utility of oxadiazole cores in inhibitor design.

The synthetic versatility of this compound allows for the systematic exploration of the chemical space around the 1,2-oxazole core. By modifying the substituents at the 4- and 5-positions, libraries of compounds can be generated and screened for inhibitory activity against a range of enzyme targets. For example, the aldehyde could be used to link the oxazole to a pharmacophore known to bind to a specific enzyme, with the methyl group providing a point for further substitution to enhance binding affinity or selectivity.

A research effort identified a potent p38α kinase inhibitor from a DNA-encoded library that contained a 3-amino-1-phenyl-1H-pyrazole-4-carboxylic acid residue, showcasing the power of using functionalized heterocycles as building blocks for discovering novel enzyme inhibitors. nih.gov This approach could be readily adapted to incorporate derivatives of this compound.

Development of Receptor Modulator Scaffolds

The isoxazole (B147169) core, a key feature of this compound, is a recognized pharmacophore in the design of receptor modulators. Research into isoxazole-4-carboxamide derivatives has demonstrated their potential as potent modulators of ionotropic glutamate (B1630785) receptors, specifically the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors. nih.gov These receptors are crucial in nociceptive transmission, and their modulation presents a therapeutic avenue for chronic inflammatory pain. nih.gov Studies have shown that isoxazole-4-carboxamide derivatives can significantly inhibit AMPA receptor activity and alter their gating properties, highlighting the therapeutic promise of this scaffold. nih.gov

Furthermore, the 1,2-oxazole moiety is a fundamental component in the synthesis of unnatural amino acids that act as agonists for excitatory amino acid receptors. nih.gov For instance, synthetic neuroactive compounds bearing the 1,2-oxazole ring have been shown to be active on the γ-aminobutyric acid (GABA) and glutamate receptors in the central nervous system. nih.gov The development of novel heterocyclic amino acid-like building blocks, such as methyl 5-(N-Boc-cycloaminyl)-1,2-oxazole-4-carboxylates, underscores the utility of the 1,2-oxazole scaffold in creating compounds with specific receptor interactions. nih.gov The reactive carbaldehyde group of this compound offers a synthetic handle to elaborate the core structure into a diverse library of potential receptor modulators.

Compound Class Receptor Target Therapeutic Potential Reference
Isoxazole-4-carboxamide derivativesAMPA ReceptorsChronic inflammatory pain nih.gov
Amino-functionalized 1,2-oxazole derivativesGABA and Glutamate ReceptorsNeurological disorders nih.gov

Synthesis of Scaffolds for Antimicrobial and Antifungal Research

The search for novel antimicrobial and antifungal agents is a critical area of research due to the rise of drug-resistant pathogens. nih.gov Heterocyclic compounds, including those with oxazole and triazole cores, are a significant source of new antimicrobial drug candidates. nih.govnih.gov The 1,2,4-triazole (B32235) nucleus, for example, is present in a variety of potent antifungal drugs. nih.gov

While direct studies on the antimicrobial activity of this compound are not extensively documented, its structural motifs are prevalent in active compounds. For instance, research on 4-methyl-5-imidazole carbaldehyde has shown its utility as a precursor for the synthesis of benzoxazole (B165842) derivatives with potential biological activities. researchgate.netdergipark.org.tr This suggests that the methyl and carbaldehyde-substituted heterocyclic core is a valuable starting point for creating more complex antimicrobial scaffolds.

A study on the synthesis of 1-(2-hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives has yielded compounds with promising activity against various disease-causing bacteria. nih.gov This highlights the importance of the methylphenyl moiety, which can be conceptually linked to the methyl-oxazole structure, in developing new antibacterial agents. Furthermore, a series of novel 1,2,4-oxadiazole derivatives containing amide fragments have been designed and synthesized, with some compounds demonstrating excellent antifungal activity against Sclerotinia sclerotiorum. mdpi.com The structural similarity between 1,2,4-oxadiazoles and 1,2-oxazoles suggests that scaffolds based on this compound could also exhibit potent antifungal properties.

Scaffold/Derivative Target Organism/Activity Key Findings Reference
1-(2-hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic acid derivativesDisease-causing bacteriaPromising antibacterial activity nih.gov
1,2,4-Oxadiazole derivatives with amide fragmentsSclerotinia sclerotiorumExcellent antifungal activity mdpi.com
4-Methyl-5-imidazole carbaldehyde derivativesPrecursor for biologically active moleculesConverted to benzoxazoles researchgate.netdergipark.org.tr

Role in Material Science and Functional Materials Development

Beyond its applications in medicinal chemistry, this compound is a valuable precursor in the field of materials science. Its ability to participate in various chemical transformations allows for its incorporation into polymers, ligands, and functional materials with tailored properties.

The oxazole structural unit is a recognized ligand in transition metal catalysis, which is a cornerstone of polymer production. mdpi.com Vanadium catalysts bearing oxazole-oxazoline ligands have demonstrated activity in both ethylene (B1197577) polymerization and ethylene-norbornene copolymerization. mdpi.com The position of methyl substituents on the oxazole ring has a considerable impact on the performance of the polymerization reaction and the microstructure of the resulting copolymers. mdpi.com Specifically, a methyl group at the 5-position of the oxazole ring can impose steric hindrance, which in some cases increases catalyst activity. mdpi.com This suggests that this compound, through modification of its carbaldehyde group, could be a precursor to effective ligands for creating specialized polymers. The ability to fine-tune the electronic and steric properties of the ligand by derivatizing the carbaldehyde group makes this compound a versatile tool for catalyst design.

Heterocyclic compounds play a crucial role in the development of organic light-emitting diodes (OLEDs) and other luminescent materials. nih.govnih.gov The presence of nitrogen and oxygen atoms within an aromatic ring system, as seen in 1,2-oxazoles, can significantly influence the electronic and photophysical properties of a molecule. nih.gov

Research on 4H-1,2,4-triazole derivatives has shown that these compounds can exhibit high luminescence and a large quantum yield of emitted photons. nih.govresearchgate.net Similarly, studies on 2-aryl-1,2,3-triazole-4-carboxylic acids have demonstrated their potential as fluorescent sensors, with their photophysical properties being highly dependent on their environment. mdpi.com Furthermore, investigations into 2-methyl-5-phenyl-1,3,4-oxadiazole (B1606651) derivatives have revealed their capacity for thermally activated delayed fluorescence (TADF), a key mechanism for high-efficiency OLEDs. nih.gov Although direct research into the luminescent properties of this compound is limited, the established photophysical activity of structurally related heterocycles indicates its potential as a building block for novel fluorescent dyes and luminescent materials. The carbaldehyde group provides a convenient site for conjugation with other chromophores to tune the emission color and efficiency.

The protection of metals from corrosion is a significant industrial challenge, and organic corrosion inhibitors offer an effective solution. Heterocyclic compounds containing nitrogen and oxygen atoms are known to be efficient corrosion inhibitors due to their ability to adsorb onto metal surfaces and form a protective layer.

While specific studies on this compound as a corrosion inhibitor are not widely available, research on related oxadiazole and triazole derivatives demonstrates the potential of this class of compounds. For instance, 2,5-bis(n-methylphenyl)-1,3,4-oxadiazole has been shown to be an effective mixed-type inhibitor for brass in simulated cooling water. The adsorption of such molecules on the metal surface is key to their inhibitory action. The aldehyde functionality in this compound can be readily converted into other functional groups, such as Schiff bases or hydrazones, which are known to enhance the corrosion inhibition efficiency of organic molecules. These derivatives can then be incorporated into inhibitor formulations to protect various metals in acidic or other corrosive environments.

Design and Synthesis of Functionalized Derivatives and Analogs of 4 Methyl 1,2 Oxazole 5 Carbaldehyde

Derivatization of the Carbaldehyde Group

The aldehyde functional group at the C5 position of the oxazole (B20620) ring is a prime site for chemical modification, offering a gateway to a diverse array of derivatives through condensation and chain elongation reactions.

The carbonyl group of 4-Methyl-1,2-oxazole-5-carbaldehyde readily undergoes condensation reactions with primary amines and their derivatives to form corresponding C=N double bond-containing compounds. These reactions are typically acid-catalyzed and proceed via a nucleophilic addition-elimination mechanism, resulting in the formation of an imine (also known as a Schiff base), oxime, or hydrazone, with the elimination of a water molecule. clockss.orgresearchgate.net

Imines: Reaction with primary amines (R-NH₂) yields 5-(iminomethyl)-4-methyl-1,2-oxazole derivatives. The reaction mechanism involves the nucleophilic attack of the amine on the aldehyde's carbonyl carbon, followed by a proton transfer to form a carbinolamine intermediate. Subsequent acid-catalyzed dehydration of the carbinolamine leads to the formation of an iminium ion, which is then deprotonated to give the final imine product. researchgate.net

Oximes: Condensation with hydroxylamine (B1172632) (NH₂OH) produces this compound oxime. These derivatives can exist as E/Z isomers and are valuable intermediates in organic synthesis. For instance, a study on the synthesis of 4H-imidazole-5-carbaldoxime 3-oxides highlights the conversion of aldehyde functionalities to oximes as a key synthetic step. researchgate.net

Hydrazones: Reaction with hydrazine (B178648) (NH₂-NH₂) or its substituted variants (e.g., phenylhydrazine) yields the corresponding hydrazone derivatives. These compounds are often crystalline solids and serve as important precursors for the synthesis of other heterocyclic systems. Research on analogous heterocyclic aldehydes, such as 4-methyl-5-imidazole carbaldehyde, demonstrates the straightforward conversion to hydrazone-type structures. dergipark.org.trresearchgate.net

Table 1: Synthesis of Imine, Oxime, and Hydrazone Derivatives

Derivative TypeReagentGeneral Product Structure
Imine (Schiff Base)Primary Amine (R-NH₂)Imine Structure
OximeHydroxylamine (NH₂OH)Oxime Structure
HydrazoneHydrazine (R-NH-NH₂)Hydrazone Structure

To extend the carbon chain at the C5 position, olefination reactions such as the Wittig reaction and the Horner-Wadsworth-Emmons (HWE) reaction are employed. These methods are fundamental in organic synthesis for converting aldehydes into alkenes.

Wittig Reaction: This reaction involves the treatment of this compound with a phosphorus ylide (a Wittig reagent), typically generated by deprotonating a phosphonium (B103445) salt with a strong base. lumenlearning.commasterorganicchemistry.com The reaction proceeds through a [2+2] cycloaddition between the ylide and the aldehyde to form an oxaphosphetane intermediate. masterorganicchemistry.comorganic-chemistry.org This intermediate then decomposes to yield the desired alkene and a triphenylphosphine (B44618) oxide byproduct. lumenlearning.commasterorganicchemistry.com A key advantage of the Wittig reaction is the precise placement of the newly formed double bond. libretexts.org The stereochemical outcome depends on the nature of the ylide; non-stabilized ylides generally favor the formation of (Z)-alkenes, whereas stabilized ylides predominantly yield (E)-alkenes. organic-chemistry.org

Horner-Wadsworth-Emmons (HWE) Reaction: The HWE reaction is a widely used modification of the Wittig reaction that utilizes phosphonate (B1237965) carbanions, which are generally more nucleophilic than the corresponding phosphorus ylides. wikipedia.orgyoutube.com These carbanions are generated by treating a phosphonate ester with a base, such as sodium hydride (NaH) or sodium methoxide (B1231860) (NaOMe). organic-chemistry.org The reaction with this compound typically shows high stereoselectivity, favoring the formation of the (E)-alkene. wikipedia.orgalfa-chemistry.com A significant advantage of the HWE reaction is that the byproduct, a dialkylphosphate salt, is water-soluble and easily removed from the reaction mixture. wikipedia.orgorganic-chemistry.org For the synthesis of (Z)-alkenes, the Still-Gennari modification, which employs phosphonates with electron-withdrawing groups (e.g., trifluoroethyl esters) and non-coordinating counterions, can be utilized. youtube.comorganicchemistrydata.org

Table 2: Comparison of Wittig and HWE Reactions for Chain Elongation

ReactionReagentTypical StereoselectivityKey Features
Wittig ReactionPhosphorus Ylide (Ph₃P=CHR)(Z)-alkene (non-stabilized ylides) (E)-alkene (stabilized ylides)Forms a stable triphenylphosphine oxide byproduct. lumenlearning.com
Horner-Wadsworth-Emmons (HWE)Phosphonate Carbanion ((RO)₂P(O)CHR⁻)(E)-alkeneMore reactive nucleophile; water-soluble phosphate (B84403) byproduct. wikipedia.orgalfa-chemistry.com

Modification of the Oxazole Ring System

The oxazole ring itself provides opportunities for further functionalization, allowing for the introduction of various substituents that can significantly alter the molecule's chemical and physical properties.

The introduction of halogen atoms (e.g., Br, I) onto the oxazole ring can be achieved through electrophilic substitution reactions. Research has shown that direct bromination or iodination of substituted oxazoles is feasible. For instance, 2-(p-acetamidophenyl)-4-methyloxazole has been successfully brominated at the C5-position, and similar isoxazole (B147169) structures have undergone halogenation at the C4-position. researchgate.net This suggests that direct halogenation of this compound could potentially occur at the C3 position, the most electron-rich and un-substituted carbon on the ring. The resulting halo-oxazoles are valuable intermediates for subsequent cross-coupling reactions.

While the starting molecule already possesses substituents at C4 and C5, further modifications or couplings at other positions can be envisioned, particularly after initial functionalization like halogenation. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Stille couplings, are powerful tools for forming new carbon-carbon bonds. Studies on dihalooxazoles have demonstrated that regioselective coupling can be controlled by the choice of catalyst, allowing for the selective arylation at different positions on the ring. nih.gov For example, a 2,4-dihalooxazole can undergo a regioselective Suzuki-Miyaura coupling at one position, followed by a Stille coupling at the other. nih.gov This modular approach enables the convergent synthesis of complex, multi-substituted oxazole derivatives. nih.gov Furthermore, direct metalation of the oxazole ring followed by quenching with an electrophile provides another route to regioselectively introduce substituents. nih.gov

Chiral Derivatives and Stereoselective Synthesis

The synthesis of enantiomerically pure derivatives of this compound is of significant interest. Chiral auxiliaries or catalysts can be employed to control the stereochemistry of reactions involving either the aldehyde group or the synthesis of the oxazole ring itself.

One established strategy involves constructing the oxazole ring from chiral precursors. For example, chiral β-enamino ketoesters can be reacted with hydroxylamine to produce chiral 1,2-oxazole derivatives. nih.gov This approach has been successfully used to prepare novel chiral heterocyclic amino acid-like building blocks, where the chirality is confirmed by techniques such as chiral HPLC analysis. nih.gov

Furthermore, stereoselective reactions at the carbaldehyde group can introduce new chiral centers. As mentioned previously, the Horner-Wadsworth-Emmons reaction and its variants offer a degree of stereocontrol in the formation of alkenes. Specifically, the Still-Gennari modification is renowned for its ability to produce (Z)-olefins with high stereoselectivity. youtube.com By using chiral phosphonates or chiral bases, it is possible to achieve enantioselective olefination, leading to the formation of chiral derivatives. The synthesis of chiral triazole-oxazoline ligands has also been reported, showcasing the integration of chirality into heterocyclic systems for applications in asymmetric catalysis. researchgate.net

Synthesis of Enantiomerically Enriched Analogs

The development of synthetic routes to enantiomerically enriched analogs of this compound is a crucial area of research, driven by the need for chiral building blocks in medicinal chemistry and materials science. Strategies for introducing chirality often focus on asymmetric reactions at the aldehyde functionality or the synthesis of chiral side chains that are subsequently attached to the isoxazole core.

One prominent approach involves the use of organocatalysis. Chiral phosphoric acids have been successfully employed to catalyze the regio-, diastereo-, and enantioselective reaction of isoxazol-5(4H)-ones with β,γ-alkynyl-α-imino esters. researchgate.net Although this example does not use this compound as a direct starting material, it demonstrates the potential of organocatalysis to achieve high levels of stereocontrol in reactions involving the isoxazole scaffold, yielding products with excellent enantiomeric excess (up to 94% ee) and diastereoselectivity (>20:1 dr). researchgate.net This methodology provides a pathway to axially chiral tetrasubstituted α-amino allenoates, which are valuable synthetic intermediates. researchgate.net

Another key strategy is the application of chiral auxiliaries. The Ellman lab, for instance, has developed tert-butanesulfinamide as a versatile chiral auxiliary for the asymmetric synthesis of a wide variety of amines. yale.edu This method has been instrumental in the preparation of numerous chiral amines, many of which are components of drug candidates. yale.edu While not directly applied to this compound in the reviewed literature, this approach could be adapted to synthesize chiral amines derived from the aldehyde. Similarly, the use of chiral nitriles in Ritter-type reactions with racemic alcohols has been shown to produce diastereoisomeric amides, which can then be hydrolyzed to yield enantiomerically enriched amines. rsc.org

The synthesis of chiral 1,2-amino alcohols, which can be considered functionalized analogs, has been achieved through various methods, including the use of pseudoephedrine as a chiral auxiliary in reactions with arylglyoxals. nih.gov This approach, catalyzed by a Brønsted acid, leads to morpholinone products with high yield and selectivity, which can subsequently be converted to the desired 1,2-amino alcohols. nih.gov

Starting Material(s)Chiral Catalyst/AuxiliaryProduct TypeEnantiomeric Excess (ee)Diastereomeric Ratio (dr)
Isoxazol-5(4H)-ones and β,γ-alkynyl-α-imino estersChiral phosphoric acidAxially chiral tetrasubstituted α-amino allenoatesUp to 94%>20:1
Racemic alcohols and chiral nitrilesN/A (Chiral substrate)Enriched aminesNot specifiedNot specified
ArylglyoxalsPseudoephedrineChiral 1,2-amino alcoholsNot specifiedHigh

Diastereoselective Approaches

Diastereoselective synthesis provides a powerful tool for creating complex molecules with multiple stereocenters, and several approaches have been explored for the preparation of functionalized derivatives of this compound. These methods often rely on the use of chiral auxiliaries or substrate-controlled reactions to direct the stereochemical outcome.

A notable example is the diastereoselective addition of an isoxazole-embedded allylic zinc reagent to various aldehydes. nih.gov This method allows for the preparation of highly functionalized aldol-type products that possess a β-quaternary center and a stereoselectively controlled γ-hydroxy group. The reaction proceeds in the presence of a Lewis acid, such as MgCl₂ or LaCl₃·2LiCl, to afford the desired products with good diastereoselectivity. nih.gov Subsequent reductive cleavage of the N-O bond in the isoxazole ring yields the corresponding aldol (B89426) products. nih.gov

The use of chiral N-tert-butanesulfinyl imines has also proven effective in the stereoselective synthesis of vicinal amino alcohol derivatives. nih.gov The reaction of these chiral imines with enolized zinc homoenolates, generated from cyclopropanols, proceeds in a highly regio- and stereoselective manner. This approach provides access to densely functionalized amino alcohol derivatives which are valuable precursors for the synthesis of carbo- and heterocyclic compounds. nih.gov

Furthermore, diastereoselective synthesis of substituted diaziridines has been achieved from simple ketones and aldehydes. rsc.org This method allows for the introduction of three stereocenters in a single step with high yields and diastereoselectivities. rsc.org While not directly employing an isoxazole aldehyde, the principle could be extended to create complex chiral structures from this compound.

Reactant 1Reactant 2Lewis Acid/CatalystProduct TypeDiastereomeric Ratio (dr)
Isoxazole-embedded allylic zinc reagentAromatic/heteroaromatic aldehydesMgCl₂ or LaCl₃·2LiClAldol-type products with β-quaternary centerNot specified
N-tert-Butanesulfinyl iminesEnolized zinc homoenolatesN/A (Substrate control)Vicinal amino alcohol derivativesHigh
Ketones/AldehydesAmines and hydroxylamine O-sulfonic acidWeak inorganic baseSubstituted diaziridinesHigh

Advanced Spectroscopic and Computational Investigations of 4 Methyl 1,2 Oxazole 5 Carbaldehyde

High-Resolution Spectroscopic Characterization

High-resolution spectroscopy is fundamental to confirming the identity and purity of 4-Methyl-1,2-oxazole-5-carbaldehyde. Each technique offers a unique window into the molecular structure.

NMR spectroscopy is arguably the most powerful tool for determining the precise structure of organic molecules in solution. For this compound, a combination of 1D and 2D NMR experiments would provide an unambiguous assignment of all proton and carbon signals.

¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the different hydrogen environments in the molecule. The aldehydic proton (CHO) would appear as a singlet at a significantly downfield chemical shift, typically in the range of δ 9.5-10.5 ppm. The methyl group protons (CH₃) would also produce a singlet, but at a much more upfield position, generally around δ 2.0-2.5 ppm. The single proton on the oxazole (B20620) ring (H-3) would resonate as a singlet in the aromatic region, anticipated around δ 8.0-8.5 ppm.

¹³C NMR: The carbon-13 NMR spectrum provides information on all unique carbon atoms. The carbonyl carbon of the aldehyde group is the most deshielded, expected to appear around δ 180-190 ppm. The carbons of the oxazole ring would have characteristic shifts; C5 (attached to the aldehyde) and C4 (attached to the methyl group) would be in the δ 160-175 ppm and δ 110-120 ppm ranges, respectively. The C3 carbon would likely resonate around δ 150-155 ppm. The methyl carbon signal would be found at a highly shielded (upfield) position, typically δ 10-15 ppm.

¹⁵N NMR: Nitrogen-15 NMR, though less common, offers direct insight into the electronic environment of the nitrogen atom within the 1,2-oxazole ring. For related 1,2-oxazole systems, the nitrogen atom resonance appears at approximately δ -3.1 ppm, providing a key identifier for the heterocyclic core. beilstein-journals.orgbeilstein-journals.org The use of ¹⁵N-labeled hydroxylamine (B1172632) in synthesis can facilitate these studies, allowing for the observation of coupling constants (e.g., ¹J(C-N), ²J(H-N)) that confirm ring structure. beilstein-journals.orgnih.gov

2D NMR: Techniques like COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be employed to confirm the assignments. An HMBC experiment would be particularly crucial, showing long-range correlations between the aldehydic proton and the C5 and C4 carbons of the ring, as well as between the methyl protons and the C4 and C3 carbons, solidifying the substitution pattern.

Table 1: Expected NMR Spectroscopic Data for this compound

Atom ¹H Chemical Shift (δ, ppm) ¹³C Chemical Shift (δ, ppm) Key HMBC Correlations
H-3~8.0 - 8.5 (s, 1H)~150 - 155C4, C5
C3-~150 - 155-
C4-~110 - 120-
C5-~160 - 175-
-CHO~9.5 - 10.5 (s, 1H)~180 - 190C5
-CH₃~2.0 - 2.5 (s, 3H)~10 - 15C4, C3

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound. For this compound (C₅H₅NO₂), the exact monoisotopic mass is 111.03203 Da. uni.lu High-resolution mass spectrometry (HRMS) would confirm this mass with high precision, thereby validating the molecular formula. beilstein-journals.orgbeilstein-journals.org

Electrospray ionization (ESI) is a soft ionization technique that would likely produce a prominent protonated molecular ion [M+H]⁺ at an m/z of 112.03931. uni.lu Other adducts, such as the sodium adduct [M+Na]⁺ (m/z 134.02125), might also be observed. uni.lu Tandem mass spectrometry (MS/MS) experiments on the [M+H]⁺ ion would reveal characteristic fragmentation patterns, such as the loss of CO (28 Da) from the aldehyde group, providing further structural confirmation.

Table 2: Predicted Mass Spectrometry Data for this compound Adducts

Adduct Calculated m/z
[M+H]⁺112.03931
[M+Na]⁺134.02125
[M+K]⁺149.99519
[M-H]⁻110.02475

Data sourced from predicted values. uni.lu

Vibrational spectroscopy techniques like Infrared (IR) and Raman are essential for identifying the functional groups present in a molecule.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would be dominated by a strong, sharp absorption band for the C=O stretch of the aldehyde group, typically found in the region of 1690-1715 cm⁻¹. Another key feature would be the C-H stretching vibration of the aldehyde proton, which appears as a characteristic pair of bands around 2820 cm⁻¹ and 2720 cm⁻¹. Other significant absorptions would include C=N stretching of the oxazole ring (around 1610-1650 cm⁻¹), C=C stretching, and various C-H bending vibrations for the methyl and ring moieties. In related 1,2-oxazole derivatives, characteristic bands for the ring system are well-documented. beilstein-journals.orgbeilstein-journals.org

Raman Spectroscopy: Raman spectroscopy, being complementary to IR, would also detect these vibrations. The C=O and C=N stretching vibrations are typically strong in the Raman spectrum. The aromatic ring-stretching vibrations would also be prominent.

Table 3: Characteristic Vibrational Frequencies for this compound

Functional Group Vibrational Mode Expected IR Frequency (cm⁻¹) Intensity
Aldehyde (-CHO)C=O Stretch~1690 - 1715Strong
Aldehyde (-CHO)C-H Stretch~2820 and ~2720Medium
Oxazole RingC=N Stretch~1610 - 1650Medium-Strong
Oxazole RingRing Stretch~1400 - 1500Medium
Methyl (-CH₃)C-H Stretch~2900 - 3000Medium

UV-Visible spectroscopy provides information about the electronic transitions within a molecule, particularly those involving π-systems. The conjugated system of the 1,2-oxazole ring and the carbonyl group would give rise to characteristic absorptions. One would expect to see π → π* transitions at shorter wavelengths (e.g., 200-280 nm) and a weaker n → π* transition from the carbonyl group's non-bonding electrons at a longer wavelength (e.g., >280 nm). Studies on similarly substituted imidazole-2-carbaldehydes show a characteristic absorption peak around 280-282 nm, suggesting a similar absorption profile for the oxazole analogue. mdpi.com The solvent used can influence the position of these peaks (solvatochromism). globalresearchonline.net

X-ray Crystallography for Solid-State Structural Analysis

Should this compound be obtained as a suitable single crystal, X-ray crystallography would provide the definitive solid-state structure. This technique would yield precise bond lengths, bond angles, and torsion angles, confirming the planarity of the oxazole ring and the orientation of the aldehyde and methyl substituents relative to it. It would also reveal intermolecular interactions, such as hydrogen bonding or π-stacking, that govern the crystal packing. While no specific crystal structure for this compound is publicly available, analyses of related 1,2-oxazole derivatives have been successfully performed, confirming the expected ring geometry and providing a benchmark for comparison. beilstein-journals.orgbeilstein-journals.org

Computational Chemistry and Quantum Mechanical Studies

Computational methods, particularly those based on Density Functional Theory (DFT), are invaluable for complementing and predicting experimental findings. rcsi.science These studies can be used to calculate a variety of properties for this compound.

DFT calculations can predict optimized molecular geometries, which can be compared with X-ray crystallography data. Furthermore, theoretical vibrational frequencies (IR and Raman) can be calculated and compared with experimental spectra to aid in the assignment of complex vibrational modes. NMR chemical shifts (¹H, ¹³C) can also be computed, providing theoretical support for experimental assignments.

Quantum mechanical studies also allow for the investigation of electronic properties, such as the energies and distributions of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is an indicator of the molecule's chemical reactivity and kinetic stability. These computational approaches are routinely used in the study of oxazole derivatives to understand their structure-activity relationships and reaction mechanisms. mdpi.com

Density Functional Theory (DFT) for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and reactivity of molecules. ajchem-a.com By calculating the electron density, DFT can determine optimized molecular geometry, vibrational frequencies, and various electronic properties. ajchem-a.comnih.gov For a molecule like this compound, DFT calculations, typically using a functional like B3LYP with a basis set such as 6-311++G(d,p), would provide insights into its stability and reactive sites. ajchem-a.comcsic.es

One key application of DFT is the generation of a Molecular Electrostatic Potential (MEP) map. The MEP surface illustrates the charge distribution across the molecule, identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). csic.es In studies of similar aldehyde-substituted heterocycles, the oxygen atom of the carbonyl group (C=O) is consistently shown to be a region of negative potential, making it susceptible to electrophilic attack. csic.es Conversely, hydrogen atoms, particularly any involved in acidic functionalities, show positive potential and are sensitive to nucleophilic attack. csic.es For this compound, the MEP would likely highlight the carbaldehyde oxygen as a primary site for electrophilic interaction. ajchem-a.comcsic.es

Table 1: Global Reactivity Descriptors (Illustrative) Note: These values are calculated from HOMO/LUMO energies and are presented here as an illustrative example based on typical findings for similar heterocyclic aldehydes.

DescriptorFormulaTypical Significance
Ionization Potential (I) I ≈ -EHOMOEnergy required to remove an electron.
Electron Affinity (A) A ≈ -ELUMOEnergy released when an electron is added.
Electronegativity (χ) χ = (I + A) / 2Tendency to attract electrons.
Chemical Hardness (η) η = (I - A) / 2Resistance to change in electron distribution.
Softness (S) S = 1 / (2η)Reciprocal of hardness, indicates reactivity.
Electrophilicity Index (ω) ω = χ² / (2η)Propensity of a species to accept electrons.

These parameters collectively predict the molecule's kinetic stability and reactivity patterns in chemical reactions. ajchem-a.com

Molecular Orbital Analysis (HOMO/LUMO)

Frontier Molecular Orbital (FMO) theory is crucial for understanding chemical reactivity and electronic transitions. orientjchem.org The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in many chemical reactions. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. csic.es The energy difference between these two orbitals, known as the HOMO-LUMO gap (Eg), is a critical indicator of a molecule's chemical stability and reactivity. csic.esaimspress.com

A large HOMO-LUMO gap implies high kinetic stability and low chemical reactivity because more energy is required to excite an electron from the HOMO to the LUMO. aimspress.com Conversely, a small gap suggests the molecule is more reactive and less stable. csic.es In computational studies of various oxadiazole and isoxazole (B147169) derivatives, HOMO-LUMO gaps typically fall in the range of 4 to 5.5 eV. ajchem-a.comcsic.esresearchgate.net

For this compound, analysis would likely show the HOMO localized over the electron-rich isoxazole ring and the methyl group, while the LUMO would be concentrated on the electron-withdrawing carbaldehyde group and the N=C bond of the ring. csic.es This distribution facilitates intramolecular charge transfer from the ring system to the aldehyde, a characteristic feature of such D-A (donor-acceptor) type structures. nankai.edu.cn

Table 2: Illustrative Frontier Molecular Orbital Energies for a Related Heterocycle Note: The following data is based on a DFT/B3LYP/6-311++G(d,p) calculation for a similar compound, 2-(4-fluorophenyl)-5-phenyl-1,3,4-oxadiazole, and is provided for illustrative purposes. ajchem-a.com

ParameterEnergy (eV)
EHOMO -6.5743
ELUMO -2.0928
Energy Gap (Eg) 4.4815

This energy gap indicates significant kinetic stability. ajchem-a.com The charge transfer that occurs within the molecule, as suggested by the HOMO-LUMO distribution, is fundamental to its electronic and spectroscopic properties. csic.es

Reaction Mechanism Pathway Calculations

Computational chemistry, particularly DFT, is an invaluable tool for elucidating reaction mechanisms, calculating activation energies, and predicting the most favorable reaction pathways. rsc.org For the synthesis of this compound, or for its subsequent reactions, DFT calculations can model the transition states and intermediates involved.

One of the primary synthetic routes to 1,2-oxazole rings involves the reaction of a three-carbon component, such as an α,β-unsaturated ketone or a 1,3-diketone, with hydroxylamine. nih.gov Another major pathway is the 1,3-dipolar cycloaddition of an alkyne with a nitrile oxide. nih.gov

Computational studies can investigate these pathways in detail. For example, in the reaction between a β-enamino ketoester and hydroxylamine to form a substituted 1,2-oxazole, calculations can map the energy profile of each step: the initial addition, the elimination of an amine, intramolecular cyclization, and final dehydration to yield the oxazole ring. nih.gov Such studies can also predict the regioselectivity of the reaction, explaining why one isomer is formed preferentially over another. nih.gov

In computational studies of cycloaddition reactions, DFT is used to determine whether the mechanism is concerted or stepwise by locating the relevant transition states. rsc.org The calculated activation energies for each potential pathway reveal the most kinetically favorable route. For instance, studies on the copper-catalyzed azide-alkyne cycloaddition (CuAAC) have used DFT to compare mononuclear and binuclear pathways, concluding that the binuclear mechanism often has a lower activation energy and is therefore dominant. rsc.org A similar approach could be applied to model reactions involving this compound as either a reactant or a product.

Conformational Analysis and Intermolecular Interactions

The three-dimensional structure and intermolecular interactions of a molecule are fundamental to its physical properties and biological activity. nih.gov Conformational analysis identifies the most stable arrangement of atoms in a molecule. For a relatively rigid structure like this compound, the primary conformational freedom would involve the orientation of the carbaldehyde group relative to the oxazole ring. DFT calculations can determine the rotational energy barrier and identify the lowest energy conformer.

Beyond the single molecule, understanding how molecules interact with each other in the solid state is critical. nih.gov These interactions, which include strong forces like hydrogen bonds and weaker forces like C–H···O, C–H···N, and π–π stacking, dictate the crystal packing. nih.govmdpi.com

Computational methods used to study these interactions include:

Hirshfeld Surface Analysis: This technique maps intermolecular contacts in a crystal, color-coding them by type and distance to visualize the interaction landscape.

Quantum Theory of Atoms in Molecules (QTAIM): QTAIM analysis identifies bond critical points (BCPs) between atoms, and the electron density at these points is used to characterize the nature and strength of the interaction. mdpi.com

Non-Covalent Interaction (NCI) Analysis: NCI plots provide a visual representation of weak interactions in real space, distinguishing between attractive (van der Waals, hydrogen bonds) and repulsive forces. mdpi.com

Mechanistic Insights into Bioactive Scaffold Development Utilizing 4 Methyl 1,2 Oxazole 5 Carbaldehyde

Structure-Activity Relationship (SAR) Studies in a Synthetic Context

Structure-Activity Relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule relates to its biological effect. For derivatives of 4-Methyl-1,2-oxazole-5-carbaldehyde, SAR explores how changes to the molecule's architecture influence its interaction with biological targets. The oxazole (B20620) ring itself is a significant feature in drug discovery, known to be a part of compounds with a wide array of biological activities, including antitumor, antibacterial, and anti-inflammatory properties. researchgate.net The goal is to identify which parts of the molecule are essential for its activity (the pharmacophore) and how modifications affect its potency and selectivity.

The modification of the this compound scaffold by adding or changing substituent groups is a key strategy in medicinal chemistry. These changes can dramatically alter the molecule's electronic properties, size, and shape, thereby influencing how it interacts with its biological target.

The introduction of different functional groups can have a significant impact:

Electron-donating vs. Electron-withdrawing Groups: The electronic nature of substituents can alter the reactivity and binding affinity of the molecule. For instance, in related isoxazole (B147169) derivatives, electron-donating groups like methoxy (B1213986) (-OCH3) and methyl (-CH3) were found to increase the dipole moment compared to electron-withdrawing groups like chlorine (-Cl). csic.es In other heterocyclic systems, attaching electron-withdrawing groups such as a cyano (-CN) group directly to the core ring structure has been shown to be more effective at tuning the molecule's electronic properties than when attached via a bridge, like a phenyl ring. beilstein-journals.org

Steric Effects: The size and spatial arrangement of substituents can dictate how the molecule fits into a target's binding site. Introducing a methyl group at position 5 of a pyrimidine (B1678525) ring, for example, increased the steric hindrance, which in turn altered the electronic overlap between different parts of the molecule. beilstein-journals.org

Lipophilicity and Hydrophilicity: The balance between a molecule's fat-solubility (lipophilicity) and water-solubility (hydrophilicity) is critical for its absorption and distribution in the body. Modifying the core scaffold with different substituents can adjust this balance to improve a compound's drug-like properties.

Substituent TypeExample GroupPredicted Impact on Molecular Interactions
Electron-Donating -OCH₃ (Methoxy), -CH₃ (Methyl)Can increase electron density in the ring system, potentially enhancing pi-stacking interactions or hydrogen bond acceptor strength. csic.es
Electron-Withdrawing -Cl (Chloro), -CN (Cyano)Can lower the energy of molecular orbitals, potentially influencing reaction mechanisms and binding affinity. csic.esbeilstein-journals.org
Aromatic Rings -C₆H₅ (Phenyl)Can participate in hydrophobic and pi-stacking interactions within a binding pocket. Its orientation relative to the core can be crucial. beilstein-journals.org
Hydrogen Bond Donors/Acceptors -NH₂, -OHCan form critical hydrogen bonds with amino acid residues in a protein target, often acting as an anchor for the molecule.

This table is generated based on established principles in medicinal chemistry and findings from related heterocyclic compounds.

Pharmacophore modeling is a computational technique used to identify the essential three-dimensional arrangement of functional groups in a molecule that are responsible for its biological activity. researchgate.net For derivatives of this compound, a pharmacophore model would highlight key features such as:

Hydrogen bond acceptors (e.g., the nitrogen and oxygen atoms in the oxazole ring, the carbaldehyde oxygen).

Hydrogen bond donors (if modifications introduce groups like -NH2 or -OH).

Aromatic regions (the oxazole ring itself).

Hydrophobic features (the methyl group).

By understanding this pharmacophoric pattern, chemists can design and synthesize new molecules that retain these key features while modifying other parts of the structure to optimize activity and reduce potential side effects. nih.gov This target-oriented approach is more efficient than random screening, guiding the synthesis of compounds with a higher probability of success. researchgate.net

Molecular Docking and Dynamics Simulations

Computational techniques like molecular docking and molecular dynamics (MD) simulations provide powerful insights into how a molecule might behave at a molecular level before it is even synthesized. These methods are crucial for prioritizing which derivatives of this compound are most promising to pursue in the lab.

Molecular docking is a computational method that predicts the preferred orientation of a molecule (a ligand) when bound to a biological target, such as an enzyme or a receptor. mdpi.com For analogs derived from this compound, docking studies can be used to visualize how they might fit into the active site of a specific protein.

For example, in studies on related oxadiazole and pyrimidine-oxazole derivatives, docking was used to predict their interactions with targets like acetylcholinesterase (AChE), a key enzyme in Alzheimer's disease, and Epidermal Growth Factor Receptor (EGFR) kinase, a target in cancer therapy. nih.govnih.gov The process involves:

Obtaining a 3D structure of the target protein, often from a public database like the Protein Data Bank (PDB).

Generating a 3D model of the synthesized or proposed derivative.

Using software to "dock" the ligand into the protein's binding site, exploring many possible conformations and orientations.

Scoring the different poses based on factors like binding energy to predict the most stable and likely binding mode. mdpi.com

These predictions help researchers understand why certain compounds are more active than others and guide the design of new analogs with improved binding affinity.

Following docking, a detailed analysis of the interactions between the ligand and the protein is performed. This profile reveals the specific molecular forces that hold the compound in the binding site. Common interactions include:

Hydrogen Bonds: Strong, directional interactions between hydrogen bond donors and acceptors. For example, the nitrogen on the oxazole ring could act as a hydrogen bond acceptor with an amino acid residue like Arginine or Tyrosine. mdpi.com

Hydrophobic Interactions: Interactions between nonpolar regions of the ligand (like the methyl group) and nonpolar amino acid residues (like Valine, Leucine, or Isoleucine). mdpi.com

Pi-Stacking: Attractive, noncovalent interactions between aromatic rings. The oxazole ring could stack with aromatic residues like Phenylalanine, Tyrosine, or Tryptophan.

Van der Waals Forces: Weak, short-range attractions between all atoms.

Interaction TypePotential Ligand Feature (from Scaffold)Potential Protein Residue Partner
Hydrogen Bond Oxazole Nitrogen/Oxygen, Aldehyde OxygenArginine (Arg), Tyrosine (Tyr), Serine (Ser)
Hydrophobic Methyl Group (-CH₃)Valine (Val), Leucine (Leu), Alanine (Ala)
Aromatic (Pi-Stacking) 1,2-Oxazole RingPhenylalanine (Phe), Tyrosine (Tyr)

This table illustrates potential interactions based on the functional groups present in the this compound scaffold.

Molecular dynamics simulations can further refine these findings by simulating the movement of the ligand-protein complex over time, providing insights into the stability of these interactions and the flexibility of the binding pocket.

In Vitro Mechanistic Studies of Synthesized Analogs (Molecular Level)

While computational studies provide valuable predictions, they must be validated through experimental testing. In vitro (or "test tube") studies are performed on synthesized analogs to measure their actual biological activity and confirm the mechanistic hypotheses generated from SAR and docking.

For derivatives of a scaffold like this compound, these studies could involve:

Enzyme Inhibition Assays: If the target is an enzyme, its activity is measured in the presence of varying concentrations of the synthesized compound. This allows for the calculation of an IC₅₀ value (the concentration of the compound required to inhibit 50% of the enzyme's activity), which is a direct measure of potency. nih.gov

Cell-Based Assays: The effects of the compounds are tested on living cells. For example, if the goal is to develop anticancer agents, analogs would be tested against various human cancer cell lines to measure their ability to inhibit cell growth or induce cell death. nih.govnih.gov

Biophysical Techniques: Methods like X-ray crystallography can be used to determine the exact 3D structure of a synthesized analog bound to its protein target. This provides the ultimate confirmation of the binding mode predicted by molecular docking.

The results from these in vitro studies are then used to refine the SAR and computational models, creating a feedback loop that drives the design of increasingly effective and specific bioactive compounds based on the this compound scaffold.

Enzyme Inhibition Kinetics (e.g., Glutathione (B108866) Reductase)

The isoxazole scaffold is a key component in the design of various enzyme inhibitors. Glutathione reductase (GR), an essential antioxidant enzyme that maintains the cellular redox balance by regenerating reduced glutathione, has been identified as a target for isoxazole-based compounds, particularly in the context of anticancer strategies. nih.gov While direct kinetic data for this compound is not extensively documented, studies on its close structural analogues provide significant mechanistic insights.

Research investigating a series of isoxazole derivatives against human erythrocyte glutathione reductase has elucidated their inhibitory potential and kinetics. nih.gov The study revealed that substitutions on the isoxazole ring dramatically influence both the potency and the mechanism of inhibition. nih.gov For instance, 3-(4-chlorophenyl) isoxazole was identified as the most potent inhibitor of GR among the tested compounds, demonstrating uncompetitive inhibition. nih.govnih.gov This suggests that the inhibitor binds preferentially to the enzyme-substrate complex. nih.gov In contrast, the parent isoxazole compound showed non-competitive inhibition, indicating that it binds to an allosteric site on the enzyme, altering its conformation and reducing its activity regardless of substrate binding. nih.gov

Another derivative, 3-(4-bromophenyl) isoxazole, exhibited competitive inhibition against glutathione S-transferase (GST), a related enzyme, signifying that it competes with the natural substrate for the enzyme's active site. nih.gov These findings highlight the versatility of the isoxazole scaffold; minor chemical modifications can shift the inhibitory mechanism, allowing for the fine-tuning of drug candidates for specific target interactions. The inhibition constants (Kᵢ) and IC₅₀ values, which represent the concentration required for 50% inhibition, have been quantified for several derivatives, providing a clear measure of their potency. nih.govnih.gov

Table 1: Inhibition of Glutathione Reductase (GR) by Isoxazole Derivatives This table is based on data from studies on isoxazole derivatives and does not represent the specific activity of this compound itself.

Compound IC₅₀ (µM) Kᵢ (µM) Inhibition Type
3-(4-chlorophenyl) isoxazole 0.059 0.011 ± 0.002 Uncompetitive
3-(4-nitrophenyl) isoxazole - - Non-competitive
Isoxazole - - Non-competitive

Data sourced from MedCrave Group. nih.govnih.gov


Cellular Target Engagement Studies

Beyond isolated enzyme inhibition, derivatives built upon the isoxazole framework have been investigated for their effects within cellular environments, particularly in cancer biology. These studies, performed on various human cancer cell lines, aim to understand how these compounds engage with their molecular targets to produce a cytotoxic or anti-proliferative effect, without relying on clinical data.

In one such study, a novel series of isoxazole-piperazine hybrids was synthesized and evaluated against human liver (Huh7, Mahlavu) and breast (MCF-7) cancer cell lines. sigmaaldrich.com Several of these compounds displayed potent cytotoxicity, with IC₅₀ values in the low micromolar range. sigmaaldrich.com To understand the mechanism, two promising compounds, designated 5m and 5o, were selected for further biological investigation in the liver cancer cells. sigmaaldrich.com The studies revealed that these compounds induce apoptosis and cause cell cycle arrest. sigmaaldrich.com

Mechanistic analysis showed that the compounds' effects were linked to the modulation of key signaling proteins. Treatment with compounds 5m and 5o led to the activation of the p53 tumor suppressor protein and an inhibition of the Akt cell survival pathway. sigmaaldrich.com The engagement of these targets was confirmed by observing hyperphosphorylation of Akt and an increase in phosphorylated p53. sigmaaldrich.com This ultimately resulted in cell cycle arrest and the induction of apoptosis, evidenced by the cleavage of Poly (ADP-ribose) polymerase (PARP), a key marker of programmed cell death. sigmaaldrich.com

Further research on other isoxazole derivatives targeting the Epidermal Growth Factor Receptor-Tyrosine Kinase (EGFR-TK) pathway demonstrated similar multi-faceted cellular effects. A lead compound from this series, 25a, not only inhibited EGFR-TK with high potency (IC₅₀ = 0.054 µM) but also induced cell cycle arrest at the G2/M and pre-G1 phases in treated cancer cells. The engagement of the apoptotic pathway was confirmed by an increase in the levels of caspases 3 and 9 and a higher Bax/Bcl-2 ratio, which indicates a shift towards pro-apoptotic signaling. These cellular studies are crucial for validating the therapeutic hypothesis for a given scaffold and demonstrating that the molecular-level enzyme inhibition translates into a desired biological outcome in a complex cellular system. sigmaaldrich.com

Table 2: Cytotoxic Activity of Isoxazole-Piperazine Derivatives in Cancer Cell Lines This table is based on data from studies on isoxazole derivatives and does not represent the specific activity of this compound itself.

Compound Cell Line IC₅₀ (µM)
5l Huh7 0.3 - 3.7
Mahlavu 0.3 - 3.7
MCF-7 0.3 - 3.7
5m Huh7 0.3 - 3.7
Mahlavu 0.3 - 3.7
MCF-7 0.3 - 3.7
5n Huh7 0.3 - 3.7
Mahlavu 0.3 - 3.7
MCF-7 0.3 - 3.7
5o Huh7 0.3 - 3.7
Mahlavu 0.3 - 3.7
MCF-7 0.3 - 3.7

Data sourced from research on novel isoxazole-piperazine hybrids. sigmaaldrich.com


Challenges and Future Research Trajectories for 4 Methyl 1,2 Oxazole 5 Carbaldehyde

Development of More Efficient and Sustainable Synthetic Routes

The pursuit of greener and more economical methods for the synthesis of 4-methyl-1,2-oxazole-5-carbaldehyde is a primary focus of ongoing research. This involves advancements in catalyst design, the adoption of modern production technologies, and the implementation of waste reduction strategies.

Catalyst Design for Enhanced Selectivity and Yield

One promising approach involves the use of heterogeneous catalysts, which offer advantages in terms of separation and reusability. For instance, amine-functionalized cellulose (B213188) has been employed as a sustainable and environmentally friendly catalyst for the synthesis of isoxazol-5(4H)-one derivatives. mdpi.com This method aligns with green chemistry principles by utilizing a biodegradable catalyst support and often employing water as a solvent. mdpi.com

Metal-catalyzed reactions also play a significant role in isoxazole (B147169) synthesis. nih.govresearchgate.net The development of catalysts based on metals like palladium, copper, and ruthenium is an active area of investigation. researchgate.netacs.org For example, palladium-catalyzed cross-coupling reactions have been utilized for the direct functionalization of the isoxazole ring. nih.gov The design of ligands that can enhance the activity and selectivity of these metal catalysts is a key aspect of this research. The use of XantPhos as a ligand in palladium-catalyzed decarbonylative C–H difluoromethylation of azoles has been shown to enforce a specific geometry on the palladium intermediate, which may be responsible for its effectiveness. acs.org

Furthermore, the development of organocatalysts presents a metal-free alternative for isoxazole synthesis. These catalysts can offer high enantioselectivity in asymmetric synthesis, which is particularly important for the production of chiral drug intermediates.

The table below summarizes different catalytic approaches for the synthesis of isoxazole derivatives, highlighting the catalyst, reaction type, and key advantages.

Catalyst TypeExampleReaction TypeKey Advantages
Heterogeneous Amine-functionalized celluloseThree-component reactionSustainable, reusable, environmentally friendly solvent (water) mdpi.com
Metal-based Palladium with XantPhos ligandDecarbonylative C-H functionalizationHigh efficiency and selectivity acs.org
Metal-based Copper Iodide (CuI)1,3-Dipolar cycloadditionDirect functionalization of the isoxazole ring nih.gov
Organocatalyst Pyridine (B92270)Acylation of amidoximesMetal-free, improved efficacy nih.gov

Flow Chemistry and Scalable Production Methodologies

Traditional batch production of fine chemicals like this compound often faces challenges related to scalability, safety, and process control. Flow chemistry, where reactions are performed in a continuous stream, offers significant advantages in these areas. researchgate.netvapourtec.com

The application of flow chemistry to isoxazole synthesis has been demonstrated to improve efficiency and yield. researchgate.net This technology allows for precise control over reaction parameters such as temperature, pressure, and residence time, leading to better process optimization and reproducibility. researchgate.netvapourtec.com For instance, a multi-step flow process for the synthesis of trisubstituted isoxazoles, involving oximation, chlorination, and cycloaddition, has been successfully developed. researchgate.net This approach can be adapted for the synthesis of various isoxazole derivatives, potentially including this compound.

Scalability is a critical factor for the industrial production of any chemical compound. Flow chemistry is inherently more scalable than batch processing, as production can be increased by simply running the system for longer periods or by "scaling out" – running multiple systems in parallel. acs.org This avoids the challenges associated with scaling up batch reactors, such as heat transfer and mixing issues. researchgate.net The synthesis of 1-substituted 4-formyl-1,2,3-triazoles has been achieved on a scalable level, demonstrating the potential for similar success with isoxazole carbaldehydes. mdpi.com Furthermore, methods for the gram-scale synthesis of oxazoles directly from carboxylic acids have been developed, showcasing the feasibility of scaling up these processes. acs.org

Waste Minimization Strategies

A key aspect of sustainable chemistry is the reduction of waste generated during chemical processes. In the context of this compound synthesis, several strategies are being explored to minimize waste.

One effective approach is the use of multi-component reactions (MCRs), which combine three or more reactants in a single step to form a complex product. mdpi.comnih.gov MCRs are inherently atom-economical, as most of the atoms from the starting materials are incorporated into the final product, thereby reducing the formation of byproducts. nih.gov The synthesis of 3-methyl-4-(hetero)aryl methylene (B1212753) isoxazole-5(4H)-ones has been achieved through an MCR using an agro-waste-based solvent medium, highlighting the green potential of this strategy. nih.gov

The use of recyclable catalysts, as discussed in section 8.1.1, also contributes significantly to waste minimization. By recovering and reusing the catalyst, the need for fresh catalyst is reduced, and the amount of catalyst-related waste is minimized. mdpi.com

Solvent selection is another critical factor. The use of environmentally benign solvents, such as water or bio-derived solvents like glycerol, can significantly reduce the environmental impact of the synthesis. nih.gov Research into solvent-free reaction conditions is also an active area of investigation.

The table below outlines waste minimization strategies and their impact on the synthesis of isoxazole derivatives.

StrategyDescriptionImpact on Waste Reduction
Multi-component Reactions (MCRs) Combining three or more reactants in a single step. mdpi.comnih.govHigh atom economy, reduced byproducts. nih.gov
Recyclable Catalysts Using catalysts that can be easily separated and reused. mdpi.comLess catalyst consumption and waste.
Green Solvents Employing environmentally friendly solvents like water or glycerol. nih.govReduced environmental impact and hazardous waste.
Flow Chemistry Continuous processing in microreactors. researchgate.netImproved efficiency and reduced solvent usage per unit of product. researchgate.net

Expansion of Reactivity Scope and Novel Transformations

Beyond optimizing its synthesis, a significant area of future research lies in expanding the chemical reactivity of this compound. This involves exploring new reaction pathways for its aldehyde group and integrating it into more complex reaction sequences.

Unexplored Reaction Pathways for the Aldehyde Functionality

The aldehyde group of this compound is a key functional handle for further molecular elaboration. While standard aldehyde chemistry is applicable, there is considerable scope for exploring novel and less conventional transformations.

For instance, the development of new C-H functionalization reactions at the aldehyde carbon could open up new avenues for derivatization. acs.org This could involve transition-metal-catalyzed reactions that enable the direct introduction of various substituents. The reactivity of the aldehyde can also be harnessed in photochemical reactions, which can lead to unique products not accessible through traditional thermal methods. acs.org

Furthermore, the interaction of the aldehyde with the adjacent isoxazole ring can lead to unique reactivity. The electron-withdrawing nature of the isoxazole ring can influence the electrophilicity of the aldehyde carbon, potentially enabling novel nucleophilic addition reactions. Research into the synthesis of related imidazole (B134444) carbaldehydes has shown that the aldehyde group can be a precursor for the formation of other heterocyclic rings like benzoxazoles and benzothiazoles. researchgate.netdergipark.org.tr Similar strategies could be explored for this compound.

Integration into Cascade and Multicomponent Reactions

Cascade reactions, where multiple bond-forming events occur in a single synthetic operation without isolating intermediates, offer a powerful strategy for rapidly building molecular complexity. researchgate.netbeilstein-journals.org Integrating this compound into such sequences is a promising area for future research. For example, a cascade reaction could be designed where the aldehyde participates in an initial transformation, and the resulting intermediate undergoes a subsequent cyclization or rearrangement involving the isoxazole ring. The synthesis of thiazole-5-carbaldehydes has been achieved through a cascade annulation, demonstrating the potential for similar strategies with isoxazole analogs. researchgate.net

Multicomponent reactions (MCRs) are another key area for expanding the utility of this compound. nih.govnih.gov By serving as one of the components in an MCR, it can be incorporated into a wide variety of complex molecular scaffolds in a highly efficient manner. For example, it could be used in Ugi or Passerini reactions to generate peptide-like structures or other medicinally relevant compounds. nih.gov The development of novel MCRs that specifically utilize the unique structural and electronic properties of this compound is a fertile ground for future investigation. The use of isocyanide-based multicomponent reactions has proven effective in the synthesis of various heterocyclic compounds. nih.govrug.nl

Exploration of Novel Applications in Emerging Fields

The unique structural characteristics of this compound, particularly its reactive aldehyde group and stable heterocyclic core, position it as a candidate for exploration in several emerging scientific fields. While its primary role has been as a synthetic intermediate, ongoing research into oxazole (B20620) derivatives suggests a broader potential.

Advanced Materials Science (e.g., Optoelectronics, Self-Healing Materials)

The oxazole ring is a critical component in materials science due to its electronic properties and synthetic versatility. Derivatives of oxazoles are investigated for their use in developing advanced materials, such as polymers and coatings that require specific chemical properties for improved durability and performance. chemimpex.com The electronic properties of the oxazole moiety make it a person of interest for applications in optoelectronics. Although direct applications of this compound in this domain are not yet established, its structure serves as a valuable scaffold. The aldehyde group can be used to anchor the molecule into larger polymeric systems, potentially influencing the electronic and photophysical properties of the resulting material.

In the realm of self-healing materials, research is increasingly focused on incorporating dynamic bonds and functional groups into polymer networks. nih.gov Metallopolymers, for instance, can exhibit self-healing properties due to flexible metal-ligand bonds. mdpi.com The nitrogen and oxygen atoms within the oxazole ring of this compound could act as coordination sites for metal ions, suggesting its potential use in creating such metallosupramolecular polymers. mdpi.com The aldehyde functionality provides a reactive handle for covalent incorporation into a polymer backbone, which could be designed to rupture and reform, or to release a healing agent upon damage. nih.gov

Supramolecular Chemistry and Nanotechnology

Supramolecular chemistry relies on non-covalent interactions, such as hydrogen bonding, to construct large, well-ordered assemblies. The structure of this compound contains both a hydrogen bond acceptor (the aldehyde's carbonyl oxygen) and potential sites for other non-covalent interactions, making it a candidate for designing complex supramolecular architectures. Its ability to form stable complexes with metal ions could be exploited in coordination chemistry where it can act as a ligand. smolecule.com This opens possibilities for its use in creating metal-organic frameworks (MOFs) or other nanoscale structures with tailored properties. The integration of such molecules into nanotechnology could lead to the development of novel sensors, catalysts, or drug delivery systems.

Integrated Computational and Experimental Approaches

Modern chemical research increasingly combines computational modeling with experimental synthesis and testing to accelerate discovery. mdpi.com This integrated approach is particularly valuable for exploring the potential of heterocyclic compounds like this compound.

AI-Driven Design and Synthesis

Artificial intelligence (AI) and machine learning are emerging as powerful tools in chemical synthesis and drug discovery. chemscene.com For a molecule like this compound, AI algorithms could be employed to predict novel derivatives with enhanced properties for specific applications. By analyzing vast datasets of chemical reactions and molecular properties, AI can suggest optimized synthetic routes, potentially reducing the time and resources required for laboratory work. This approach can help in designing molecules with specific electronic, optical, or biological activities, guiding experimental efforts toward the most promising candidates.

Predictive Modeling for Reactivity and Application

Computational chemistry provides profound insights into molecular structure, stability, and reactivity. mdpi.com Techniques like Density Functional Theory (DFT) are used to model compounds and predict their behavior. For example, computational studies on similar phenylisoxazole semicarbazone derivatives, performed at the B3LYP/6-311G++(d,p) level of theory, have been used to determine the most stable conformers and analyze electronic properties. researchgate.net

Key predictive analyses include:

Frontier Molecular Orbital (FMO) Analysis : The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are calculated. The HOMO-LUMO energy gap is a crucial indicator of a molecule's kinetic stability and chemical reactivity. researchgate.net A smaller gap suggests higher reactivity. researchgate.net

Molecular Electrostatic Potential (MEP) : MEP maps visualize the electron density around a molecule, identifying regions susceptible to electrophilic and nucleophilic attack. researchgate.net For instance, in related compounds, the oxygen atom of the carbonyl group is shown to be a likely site for electrophilic attack, while hydrogen atoms on amide or hydrazone groups are prone to nucleophilic attack. researchgate.net

Natural Bond Orbital (NBO) Analysis : This analysis provides information about charge transfer and stabilizing hyperconjugative interactions within the molecule. researchgate.net

Public databases also provide computationally predicted properties for this compound and its isomers, offering a preliminary assessment of their characteristics.

Table 1: Predicted Physicochemical and Reactivity Data for this compound and an Isomer.
PropertyThis compound5-Methyl-1,2-oxazole-4-carbaldehydeReference
Molecular FormulaC5H5NO2C5H5NO2 uni.luuni.lu
Monoisotopic Mass111.03203 Da111.03203 Da uni.luuni.lu
XlogP (Predicted)0.50.2 uni.luuni.lu
Adduct: [M+H]+112.03931 m/z112.03931 m/z uni.luuni.lu
Predicted CCS (Ų) for [M+H]+115.8115.8 uni.lu

Overcoming Synthetic and Application-Specific Challenges

Despite its potential, the broader application of this compound faces several hurdles. A primary synthetic challenge in oxazole chemistry is controlling the regioselectivity of the ring formation. nih.gov Depending on the precursors and reaction conditions, different isomers can be formed, which requires careful optimization and purification. nih.gov For example, the synthesis of regioisomerically substituted 1,2-oxazoles often involves multi-step procedures starting from 1,3-diketones, which are then converted to β-enamino ketoesters before cyclization with hydroxylamine (B1172632). nih.gov

Another significant challenge is scaling up synthesis. Many effective laboratory-scale syntheses for heterocyclic aldehydes, such as the van Leusen oxazole synthesis, may not be economically viable on an industrial scale. mdpi.comgoogle.com The development of efficient, one-pot, or continuous-flow processes is crucial for making this compound and its derivatives more accessible for commercial applications.

From an application perspective, the foremost challenge is the lack of a well-defined, high-value use case. Currently, the compound is primarily listed as a building block for organic synthesis. sigmaaldrich.com Identifying a specific application, whether in materials science, agrochemicals, or as a key intermediate for a high-value pharmaceutical, would drive further research into its properties and overcome the existing synthetic hurdles. Without a clear target application, research and development efforts remain fragmented and exploratory.

Regiocontrol and Stereocontrol in Complex Scaffolds

The synthesis of complex molecular architectures incorporating the this compound moiety necessitates stringent control over the regioselectivity of reactions to form the desired isomers and the stereoselectivity of reactions at the aldehyde group.

Regiocontrol in the Synthesis of 4,5-Disubstituted 1,2-Oxazoles

The construction of the 4-methyl-5-formyl-1,2-oxazole ring itself presents a regiochemical challenge. The two primary retrosynthetic disconnections for the 1,2-oxazole ring involve either a [3+2] cycloaddition of a nitrile oxide with an alkyne or the condensation of a hydroxylamine with a 1,3-dicarbonyl compound or its equivalent.

In the context of synthesizing this compound, a key challenge is to control the orientation of the substituents on the oxazole ring. For instance, in a cycloaddition approach, the reaction between acetonitrile (B52724) oxide and an appropriately substituted alkyne must proceed with high regioselectivity to yield the desired 4,5-disubstituted product over the 3,5-disubstituted isomer. The regiochemical outcome is influenced by steric and electronic factors of the substituents on both the nitrile oxide and the alkyne.

Recent research has demonstrated methods for the regioselective synthesis of 4,5-disubstituted oxazoles. For example, a scalable and highly regioselective C-4 bromination of 5-substituted oxazoles has been described, where the use of N,N-dimethylformamide (DMF) as a solvent significantly improved the C-4/C-2 bromination ratio. acs.org The resulting 4-bromooxazoles were then successfully used in Suzuki-Miyaura coupling reactions with arylboronic acids to introduce substituents at the 4-position with high precision. acs.org Another approach involves the transition-metal-free heterocyclization of 1,3-diynes with N,O-bis(trimethylsilyl)acetamide, which regioselectively yields 2,4,5-trisubstituted oxazoles. nih.govacs.org Such methodologies could potentially be adapted for the synthesis of this compound by careful selection of starting materials.

Synthetic ApproachKey ChallengeControlling Factors/SolutionsRelevant Findings
[3+2] CycloadditionRegioselectivity (4,5- vs. 3,5-disubstitution)Steric and electronic properties of substituents on nitrile oxide and alkyne. rsc.orgGold catalysis has been shown to enable and control the convergent and highly regioselective process with unsymmetrical internal alkynes. rsc.org
Functionalization of Pre-formed Oxazole RingSelective functionalization at C4 and C5 positions.Directed metalation, use of protecting groups, and specific reagents like N-bromosuccinimide in controlled conditions. acs.orgThe use of DMF as a solvent significantly improves the C-4/C-2 bromination ratio in the regioselective C-4 bromination of 5-substituted oxazoles. acs.org
Condensation of Hydroxylamine with 1,3-DicarbonylsControl over the position of the methyl and formyl precursors.Synthesis of a precisely substituted 1,3-dicarbonyl precursor.β-enamino ketoesters react with hydroxylamine hydrochloride to form 5-substituted-1,2-oxazole-4-carboxylates, which could be precursors to 5-formyl derivatives. nih.gov

Stereocontrol in Reactions of the Aldehyde Group

The aldehyde functionality at the C5 position of this compound is a key handle for further molecular elaboration, often through nucleophilic addition reactions. A significant future research trajectory is the development of methods for the stereoselective addition of nucleophiles to this aldehyde, which is crucial for the synthesis of chiral molecules with defined three-dimensional structures.

Achieving high levels of stereocontrol in such reactions is challenging due to the planar nature of the aldehyde group and the potential for the 1,2-oxazole ring to influence the stereochemical outcome. Strategies to address this include the use of chiral catalysts, chiral auxiliaries, or substrate-controlled diastereoselective reactions. For instance, the development of asymmetric aldol (B89426) reactions, Grignard additions, or other nucleophilic additions to the formyl group would be highly valuable. Research on the asymmetric synthesis of α-hydroxycarboxylic acid derivatives using 5H-oxazol-4-ones as building blocks has shown that molybdenum-catalyzed asymmetric allylic alkylation can proceed with excellent enantioselectivities. nih.gov While this is a different oxazole isomer, the principles of using a chiral catalyst to control the stereochemistry of a reaction on a related heterocyclic system are highly relevant.

Future research will likely focus on:

Catalytic Asymmetric Synthesis: The development of novel chiral catalysts (e.g., organocatalysts, transition metal complexes) that can effectively discriminate between the two enantiotopic faces of the aldehyde group in this compound.

Chiral Auxiliary-Mediated Synthesis: The temporary attachment of a chiral auxiliary to a precursor of the oxazole or to a reacting partner to direct the stereochemical course of the reaction.

Substrate-Controlled Diastereoselective Reactions: For substrates that already contain a chiral center, understanding and exploiting the inherent facial bias it imparts on the aldehyde group to achieve high diastereoselectivity.

Stability and Formulation Challenges

The inherent reactivity of the aldehyde group and the potential for degradation of the oxazole ring pose significant challenges in terms of the compound's stability and its formulation into stable products.

Chemical Stability and Degradation Pathways

Aldehydes are known to be susceptible to oxidation to the corresponding carboxylic acid, reduction to the alcohol, and can participate in various condensation reactions. ncert.nic.in The 1,2-oxazole ring itself, while generally considered aromatic, can be prone to cleavage under certain conditions, such as treatment with strong acids or bases, or upon exposure to light (photodegradation). semanticscholar.org For example, studies on arylfuro-1,2-oxazoles have shown that they can be oxidatively degraded to arylnitriles under certain conditions. researchgate.net The imidazole moiety, another five-membered heterocycle, has been shown to be sensitive to photodegradation in solution. nih.gov

The electron-withdrawing nature of the carbaldehyde group at the C5 position can influence the stability of the oxazole ring, potentially making it more susceptible to nucleophilic attack and ring-opening. Future research is needed to systematically investigate the degradation pathways of this compound under various stress conditions (e.g., heat, light, pH variation, and oxidative stress). This will involve identifying the major degradation products and elucidating the mechanisms of their formation.

Potential Degradation PathwayTriggering FactorPotential Degradation Product(s)Mitigation Strategy
Oxidation of AldehydeOxygen, oxidizing agents4-Methyl-1,2-oxazole-5-carboxylic acidStorage under inert atmosphere, use of antioxidants in formulations.
Cannizzaro/Tishchenko ReactionBasic conditionsCorresponding alcohol and carboxylic acid/esterControl of pH in formulations. google.com
Oxazole Ring CleavageStrong acids/bases, lightVarious ring-opened productsProtection from light, formulation at appropriate pH. semanticscholar.org
Reaction with NucleophilesAmines, thiols in formulation or biological systemsSchiff bases, thioacetalsUse of protecting groups during synthesis, careful selection of excipients. nih.gov

Formulation Challenges

The formulation of this compound into stable and effective delivery systems presents several challenges. These are primarily related to its potential for poor aqueous solubility, a common trait for such heterocyclic compounds, and its chemical instability.

Solubility Enhancement: Poor water solubility can limit the bioavailability of a compound. americanpharmaceuticalreview.comnih.gov Future research in formulation will likely explore various strategies to enhance the solubility and dissolution rate of this compound. These can include:

Particle Size Reduction: Techniques like micronization and nanosizing to increase the surface area for dissolution. americanpharmaceuticalreview.com

Solid Dispersions: Dispersing the compound in a hydrophilic polymer matrix to create an amorphous system with higher apparent solubility. nih.gov

Complexation: Using cyclodextrins or other complexing agents to form inclusion complexes with improved solubility. nih.gov

Lipid-Based Formulations: Incorporating the compound into lipid-based systems like self-emulsifying drug delivery systems (SEDDS) to improve its solubilization in the gastrointestinal tract. americanpharmaceuticalreview.com

Stabilization in Formulation: The reactivity of the aldehyde group necessitates careful formulation design to prevent degradation. Future research will focus on:

Selection of Compatible Excipients: Avoiding excipients with nucleophilic groups (e.g., primary amines) that could react with the aldehyde.

Control of the Microenvironment: Optimizing the pH and moisture content of the formulation to minimize degradation.

Use of Stabilizing Agents: Incorporating antioxidants to prevent oxidation and potentially using agents that can reversibly protect the aldehyde group. google.com For instance, the formation of hemiacetals or acetals with excipients like polyols could be explored as a reversible protection strategy. learncbse.in

Addressing these challenges in regiocontrol, stereocontrol, stability, and formulation will be critical for unlocking the full potential of this compound as a valuable scaffold in the development of new chemical entities.

Q & A

Q. Methodological Notes

  • Crystallography: Use ORTEP-3 for visualizing thermal ellipsoids and hydrogen-bonding networks .
  • Safety: Follow protocols for handling aldehydes (e.g., PPE, fume hoods) to avoid exposure .
  • Data Validation: Cross-reference spectral data with computational predictions (e.g., NMR chemical shifts via ACD/Labs) to resolve contradictions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.